Cytochalasin G
Description
Properties
CAS No. |
70852-29-8 |
|---|---|
Molecular Formula |
C29H34N2O4 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(1R,7S,9E,11R,12S,14R,15S,16R,17S)-17-(1H-indol-3-ylmethyl)-7,14,15-trimethyl-13-oxa-18-azatetracyclo[9.8.0.01,16.012,14]nonadec-9-ene-2,5,19-trione |
InChI |
InChI=1S/C29H34N2O4/c1-16-7-6-9-21-26-28(3,35-26)17(2)25-23(14-18-15-30-22-10-5-4-8-20(18)22)31-27(34)29(21,25)24(33)12-11-19(32)13-16/h4-6,8-10,15-17,21,23,25-26,30H,7,11-14H2,1-3H3,(H,31,34)/b9-6+/t16-,17-,21-,23-,25-,26-,28+,29+/m0/s1 |
InChI Key |
YGKUXRWMCOUTAL-LGUVXVKNSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)CCC(=O)C1)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(=O)C1)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Cytochalasin G: A Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin G is a member of the cytochalasans, a class of fungal metabolites known for their profound effects on the eukaryotic actin cytoskeleton. First isolated from an unidentified species of Nigrosabulum, its structure was elucidated through X-ray crystallography. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, with a focus on the experimental methodologies employed in its study. While specific quantitative data on the biological activity of this compound remains limited in publicly available literature, this guide synthesizes the foundational knowledge and provides context from closely related cytochalasans to inform future research and drug development efforts.
Discovery and Origin
Initial Isolation
This compound was first reported in a 1974 publication in the Journal of the Chemical Society, Perkin Transactions 2. It was isolated from the culture filtrates of an unidentified fungal species belonging to the genus Nigrosabulum.[1] The producing organism was cultured in a liquid medium, and the active compound was extracted from the filtrate.
Producing Organism: Nigrosabulum sp.
The genus Nigrosabulum belongs to the phylum Ascomycota. Species within this genus are known to produce a variety of secondary metabolites. The specific fermentation conditions for the production of this compound by the unidentified Nigrosabulum sp. were not detailed in the initial discovery paper. However, general fermentation practices for related fungi often involve growth in a nutrient-rich liquid medium followed by extraction of the culture broth.
Biosynthetic Origin
Formally, the biosynthesis of this compound is proposed to derive from one molecule of tryptophan, one acetate (B1210297) unit, seven malonate units, and two C1 residues from methionine. This biosynthetic pathway is characteristic of the cytochalasan family, which are typically synthesized by polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzymes.
Structure Elucidation
The molecular structure of this compound was determined by single-crystal X-ray analysis.[1]
Experimental Protocol: X-ray Crystallography
While the detailed step-by-step protocol for the crystallization and data collection for this compound is not fully available in the initial publication's abstract, a general workflow for such a process is outlined below.
Crystallographic Data
The crystallographic data for this compound are summarized in the table below.[1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a | 25.437(2) Å |
| b | 7.480(1) Å |
| c | 13.458(1) Å |
| Z | 4 |
Biological Activity and Mechanism of Action
Cytochalasans, as a class, are potent inhibitors of actin polymerization.[2] They bind to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers. This disruption of the actin cytoskeleton leads to a variety of cellular effects, including changes in cell morphology, inhibition of cell division, and in some cases, induction of apoptosis.
Quantitative Biological Data
| Compound | Cell Line | Assay | IC50 (µM) |
| Cytochalasin B | Various | MTT Assay | 3 - 90[3] |
| Cytochalasin D | Various | MTT Assay | 3 - 90 |
| Deoxaphomin B | HeLa | CellTiter Blue | 4.96 |
| Triseptatin | HeLa | CellTiter Blue | Not Determined |
Experimental Protocol: In Vitro Actin Polymerization Assay
A common method to assess the effect of compounds on actin dynamics is the pyrene-actin polymerization assay. This assay relies on the fluorescence enhancement of pyrene-labeled actin upon its incorporation into a polymer.
Signaling Pathways
The primary signaling pathway affected by cytochalasans is the regulation of the actin cytoskeleton. By directly binding to actin, they bypass typical upstream signaling cascades that control actin dynamics. The consequences of this disruption can, however, indirectly affect numerous downstream signaling events that are dependent on a functional cytoskeleton, such as cell migration, endocytosis, and cytokinesis. The specific signaling pathways modulated by this compound have not been elucidated.
References
- 1. Isolation, and crystal and molecular structure of this compound: an [11]cytochalasan containing an indole group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cytochalasin G: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin G is a member of the cytochalasan family of fungal metabolites, a class of compounds renowned for their potent effects on the actin cytoskeleton. These natural products have become invaluable tools in cell biology research and hold potential for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and experimental methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound is distinguished from other members of the cytochalasan family by the presence of a tryptophan-derived indolylmethyl substituent at the C-3 position. Its complex polycyclic structure has been elucidated and confirmed through total synthesis and X-ray crystallography.[1]
The core of this compound consists of a highly substituted perhydroisoindolone ring fused to an 11-membered macrocyclic ring. The precise stereochemistry and arrangement of its functional groups are crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₅N₂O₄ | Inferred from structure |
| Molecular Weight | 501.6 g/mol | Inferred from structure |
| Melting Point | Data not available | |
| Solubility | Data not available for this compound specifically. Other cytochalasins are generally soluble in DMSO, ethanol, and other organic solvents, and poorly soluble in water.[2] | |
| Appearance | Crystalline solid | [1] |
Biological Properties and Mechanism of Action
Like other cytochalasans, the primary biological effect of this compound is the disruption of the actin cytoskeleton. This is achieved through the binding to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[3] This "capping" of the filament ends disrupts the dynamic equilibrium of actin polymerization, leading to a variety of cellular effects.
The interaction of cytochalasans with actin filaments can induce changes in cell morphology, inhibit cell motility and division, and in some cases, trigger apoptosis.[3] The specific cellular outcomes can depend on the concentration of the compound and the cell type.
Table 2: Biological Activity of this compound
| Assay | Cell Line | IC₅₀ Value | Reference |
| Cytotoxicity | Data not available | Data not available |
Note: While the general mechanism of action for cytochalasans is well-established, specific quantitative data on the biological activity of this compound, such as IC₅₀ values, are not available in the reviewed literature.
Signaling Pathways
The disruption of the actin cytoskeleton by cytochalasans can have downstream effects on various signaling pathways that are dependent on cytoskeletal integrity. These can include pathways involved in cell adhesion, proliferation, and apoptosis. The precise signaling cascades affected by this compound have not been specifically elucidated in the available literature.
Experimental Protocols
Detailed experimental protocols specifically utilizing this compound are not widely published. However, standard assays used for other cytochalasans can be adapted.
Actin Polymerization Assay (General Protocol)
This assay measures the effect of a compound on the rate of actin polymerization in vitro.
Methodology:
-
Prepare G-actin: Purify monomeric actin from a suitable source (e.g., rabbit skeletal muscle).
-
Initiate Polymerization: Induce polymerization by adding a polymerization-inducing buffer (containing KCl and MgCl₂).
-
Treatment: Add this compound (dissolved in an appropriate solvent like DMSO) at various concentrations to the actin solution before or after initiating polymerization.
-
Monitor Polymerization: Measure the increase in fluorescence of a probe (e.g., pyrene-labeled actin) that fluoresces more intensely when incorporated into filamentous (F-) actin.
-
Data Analysis: Plot the fluorescence intensity over time to determine the rate of polymerization and the extent of inhibition by this compound.
Cytotoxicity Assay (MTT Assay - General Protocol)
This colorimetric assay is a standard method to assess cell viability and the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (dissolved in a vehicle like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Conclusion
This compound represents an intriguing member of the cytochalasan family with a unique structural feature. While its fundamental mechanism of action is presumed to be similar to other well-studied cytochalasans, a significant gap exists in the literature regarding its specific physicochemical properties and quantitative biological activities. Further research is warranted to fully characterize this compound and explore its potential as a research tool and therapeutic agent. The experimental protocols outlined in this guide provide a framework for initiating such investigations.
References
- 1. Isolation, and crystal and molecular structure of this compound: an [11]cytochalasan containing an indole group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasin - Wikipedia [en.wikipedia.org]
The Nexus of Interaction: A Technical Guide to the Cytochalasin G Binding Site on F-Actin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between cytochalasans and filamentous actin (F-actin), with a specific focus on elucidating the binding site and mechanism of Cytochalasin G. While direct high-resolution structural and extensive quantitative data for this compound are limited in the current body of scientific literature, this document synthesizes the wealth of information available for structurally similar and extensively studied cytochalasins, primarily Cytochalasin D and B, to infer and present a detailed understanding relevant to this compound.
Executive Summary
Cytochalasans are a group of fungal metabolites renowned for their ability to disrupt the actin cytoskeleton, a critical component for numerous cellular processes including motility, division, and signal transduction. Their potent biological activity stems from their high-affinity binding to the barbed end of F-actin, thereby inhibiting actin polymerization. Crystal structures of Cytochalasin D bound to actin have pinpointed the binding site to a hydrophobic cleft between subdomains 1 and 3 of the actin monomer at the filament's barbed end.[1][2] This guide delves into the specifics of this binding interaction, presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
The Cytochalasan Binding Site on F-Actin
The primary target of cytochalasans is the fast-growing "barbed" or "plus" end of F-actin.[3][4][5][6][7] High-resolution X-ray crystallography studies on the complex of Cytochalasin D and monomeric actin have provided a detailed view of the binding pocket.[1]
Key Features of the Binding Site:
-
Location: The binding site is a hydrophobic cleft situated between subdomains 1 and 3 of an actin protomer.[1][2]
-
Nature of Interaction: The interaction is predominantly hydrophobic, which accounts for the binding of the non-polar macrocyclic ring of the cytochalasan.
-
Conformational State: Cytochalasins show a marked preference for binding to actin subunits that are in the F-form conformation, which is adopted by subunits at the barbed end of a filament.[8] This explains the significantly higher affinity for F-actin compared to monomeric G-actin.[1]
Quantitative Binding Data
The binding of cytochalasans to actin is characterized by a high affinity for F-actin and a considerably lower affinity for G-actin. The following table summarizes the available quantitative data, primarily for Cytochalasin D, which is expected to be comparable to this compound due to structural similarities.
| Cytochalasan | Ligand | Binding Affinity (Kd) | Kinetic Parameters | Method |
| Cytochalasin D | F-actin | ~2 nM | - | Not Specified[1] |
| Cytochalasin D | F-actin | Km for inhibition: 4.1 nM | Duration time: ~1 min | TIRF Microscopy[8] |
| Cytochalasin D | G-actin | ~2-20 µM | - | Not Specified[1] |
| Cytochalasin D (fluorescently labeled G-actin) | G-actin (Mg2+-induced form) | 4.6 µM (overall) | Initial binding Kd: 200 µM; kforward: 350 s-1; kreverse: 8 s-1 | Fluorescence Spectroscopy[9] |
Experimental Protocols
The determination of the cytochalasan binding site and the characterization of its binding kinetics have been achieved through a combination of structural biology, biophysical, and biochemical techniques.
X-ray Crystallography of the Actin-Cytochalasin D Complex
This technique has been pivotal in identifying the precise binding location of Cytochalasin D on the actin monomer.
Methodology:
-
Protein Preparation: A non-polymerizable mutant of G-actin is expressed and purified.[1]
-
Crystallization: Crystals of the actin mutant are grown.
-
Soaking or Co-crystallization: Pre-formed actin crystals are soaked in a solution containing Cytochalasin D, or the actin is co-crystallized in the presence of Cytochalasin D.[1]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[1]
-
Structure Determination: The electron density map is calculated from the diffraction data, and the atomic model of the actin-Cytochalasin D complex is built and refined.[1]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for visualizing the structure of F-actin and its complexes at near-atomic resolution.
Methodology:
-
Sample Preparation: A solution of F-actin is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to vitrify the sample.
-
Imaging: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions.
-
Image Processing: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the F-actin filament.[10][11][12]
-
Difference Mapping: To locate the binding site of a ligand like this compound, a 3D reconstruction of the F-actin-Cytochalasin G complex would be compared to that of F-actin alone.
Fluorescence Spectroscopy
This method is used to study the binding kinetics and conformational changes in actin upon cytochalasan binding.[13]
Methodology:
-
Labeling: G-actin is labeled with a fluorescent probe, such as N-iodoacetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine.[9]
-
Titration: The fluorescently labeled actin is titrated with increasing concentrations of the cytochalasan.
-
Measurement: Changes in the fluorescence signal (e.g., intensity or anisotropy) are monitored.[9]
-
Data Analysis: The binding isotherms or kinetic traces are fitted to appropriate models to extract binding affinities and rate constants.[9]
F-Actin Co-sedimentation Assay
This is a classic biochemical assay to determine if a molecule binds to F-actin.[14][15][16]
Methodology:
-
Polymerization: G-actin is polymerized to F-actin in the presence of salts (e.g., KCl and MgCl2).[14]
-
Incubation: The protein or small molecule of interest (e.g., this compound) is incubated with the pre-formed F-actin.[16]
-
Ultracentrifugation: The mixture is subjected to high-speed centrifugation to pellet the F-actin and any associated binding partners.[15][16]
-
Analysis: The supernatant and pellet fractions are analyzed by SDS-PAGE to determine the amount of the protein or small molecule that has co-sedimented with the F-actin.[16]
Visualization of Workflows and Pathways
Experimental Workflow for Identifying the Binding Site
Experimental Workflow for Binding Site Identification
Signaling Consequences of Actin Disruption by this compound
The disruption of the actin cytoskeleton by cytochalasans has profound effects on cellular signaling. The following diagram illustrates how this compound's interference with actin dynamics can impact downstream signaling pathways.
Impact of this compound on Cellular Signaling Pathways
Conclusion
The binding of this compound to the barbed end of F-actin is a critical molecular interaction that underpins its potent effects on the actin cytoskeleton and, consequently, on a multitude of cellular functions. While much of our detailed structural and quantitative understanding is derived from studies on its close analogs, the conserved mechanism of action allows for a robust model of this compound's interaction with actin. This guide provides a foundational understanding for researchers and professionals engaged in the study of cytoskeletal dynamics and the development of drugs targeting these fundamental cellular processes. Further high-resolution structural studies and detailed kinetic analyses specifically on the this compound-actin complex will be invaluable in refining our understanding and facilitating the development of more specific therapeutic agents.
References
- 1. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actin Cytoskeleton | Celebrate Cytochemistry | Gwen V. Childs, Ph.D. [cytochemistry.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The kinetics of cytochalasin D binding to monomeric actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-resolution cryo-EM structure of the F-actin-fimbrin/plastin ABD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-loop Dynamics and Near-Atomic-Resolution Cryo-EM Structure of Phalloidin-Bound F-Actin [escholarship.org]
- 13. Structural changes in subdomain 2 of G-actin observed by fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 15. Actin co-sedimentation assay; for the analysis of protein binding to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Cytochalasin G in Eukaryotic Cells: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the biological activities of Cytochalasin G, a member of the cytochalasan family of fungal metabolites. Cytochalasans are renowned for their profound effects on the eukaryotic actin cytoskeleton, making them invaluable tools in cell biology research and potential starting points for therapeutic development. This guide details the primary mechanism of action, summarizes its impact on critical cellular processes such as motility, cell cycle progression, and apoptosis, and presents established experimental protocols for its study. Due to the limited specific data on this compound, this guide draws upon the extensive research conducted on closely related and well-characterized analogues like Cytochalasin B and D to provide a robust framework for understanding its function.
Introduction to Cytochalasans
Cytochalasans are a large class of secondary metabolites produced by various species of fungi.[1][2] Structurally, they are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.[1][3] this compound is distinguished as an indole-substituted perhydroisoindol-1-one with an 11-membered macrocycle, originally isolated from fungi such as Nigrosabulum and Pseudoeurotium zonatum.[1] The most prominent and widely studied biological activity of this family of compounds is their ability to interfere with the dynamics of the actin cytoskeleton, a critical component in a vast array of cellular functions in eukaryotes. This interference results in a cascade of effects, impacting cell shape, division, movement, and survival.
Mechanism of Action
Primary Target: The Actin Cytoskeleton
The principal mechanism of action for cytochalasans is their direct interaction with actin filaments (F-actin). These compounds bind with high affinity to the fast-growing "barbed" or plus-end of actin filaments. This binding event effectively "caps" the filament, physically blocking both the addition of new actin monomers (polymerization) and the dissociation of existing monomers (depolymerization) from that end.
This disruption of actin dynamics leads to a net depolymerization of existing actin structures within the cell, such as stress fibers, filopodia, and lamellipodia, which are essential for maintaining cell structure and motility.
Off-Target Considerations
It is critical for researchers to note that some cytochalasans exhibit off-target effects. Cytochalasin B, for instance, is a known inhibitor of monosaccharide transport across the cell membrane. While some studies suggest this compound does not inhibit hexose (B10828440) transport in lymphocytes at concentrations up to 15 µM, careful experimental design, including the use of appropriate controls, is necessary to attribute observed effects specifically to actin disruption.
Cellular Effects of Cytochalasan Activity
The disruption of the actin cytoskeleton by this compound and its analogues triggers a variety of profound cellular responses.
Cell Morphology and Motility
One of the most immediate and visible effects of cytochalasan treatment is a dramatic change in cell morphology. Cells typically lose their defined shape, retract their protrusions, and adopt a rounded-up appearance. This is a direct consequence of the collapse of the actin filament network that maintains cellular structure.
This collapse also severely impairs cell motility. Processes dependent on dynamic actin remodeling, such as cell migration and invasion, are strongly inhibited.
Cell Cycle Progression and Cytokinesis
The actin cytoskeleton is indispensable for cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. Cytochalasans prevent the formation and constriction of the contractile actin ring, which is responsible for this cleavage. As a result, nuclear division (karyokinesis) may complete, but cell division fails, leading to the formation of large, multinucleated cells. This inhibitory effect on cytokinesis is a hallmark of cytochalasan activity. Furthermore, disruption of actin dynamics can lead to cell cycle arrest at various checkpoints.
Induction of Apoptosis
A stable and functional actin cytoskeleton is increasingly recognized as a pro-survival signal in many cell types. Its disruption by agents like cytochalasans can serve as a potent trigger for programmed cell death, or apoptosis. The induction of apoptosis by cytochalasans has been shown to proceed through the activation of caspase cascades, which are central executioners of the apoptotic program. Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways may be involved, depending on the cell type and context.
Quantitative Data
Specific IC50 (half-maximal inhibitory concentration) values for this compound are not extensively documented in publicly available literature. However, data from its well-studied analogues provide a crucial reference for its expected potency. Cytotoxicity can vary significantly based on the cell line and assay duration.
Table 1: Comparative Cytotoxicity of Various Cytochalasans in Eukaryotic Cells
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
|---|---|---|---|---|
| Cytochalasin B | L929 (fibroblasts) | Cytotoxicity | ~1.3 µM | (from initial search) |
| Cytochalasin B | HeLa | Cytotoxicity | 4.96 µM | |
| Deoxaphomin B | HeLa | Cytotoxicity | 7.30 µM | |
| Cytochalasin D | HeLa | Growth Inhibition | ED50: 0.4 µg/mL | |
| Hexahydro Cytochalasin D | HeLa | Growth Inhibition | ED50: 0.23 µg/mL | |
| Cytochalasin H | K562 (leukemia) | Cytotoxicity | IC50: 1.5 µM | |
| Cytochalasin K | Wheat Root | Elongation Inhibition | IC50: 22.58 µM |
| Cytochalasin Analogue | MCF-7 (breast cancer) | Cytotoxicity | IC50: 15.20 µM | |
Note: The effective concentrations for actin disruption in morphological studies are often in the range of 0.2 - 10 µM. (from initial search)
Experimental Protocols
The following are standard, detailed protocols for assessing the key biological activities of this compound.
Visualizing Actin Cytoskeleton Disruption by Fluorescence Microscopy
This protocol allows for the direct visualization of F-actin structures within cells.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS (for fixation).
-
0.1% Triton X-100 in PBS (for permeabilization).
-
Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin).
-
DAPI solution (for nuclear counterstaining).
-
Antifade mounting medium.
Procedure:
-
Cell Seeding: Seed cells onto coverslips at a density to reach 50-70% confluency for the experiment. Allow them to adhere and spread overnight.
-
Treatment: Prepare working solutions of this compound in pre-warmed culture medium at desired final concentrations. Include a vehicle control (DMSO equivalent). Remove old medium and add the treatment solutions to the cells.
-
Incubation: Incubate for the desired time (e.g., 30 minutes to 4 hours), depending on the cell type.
-
Fixation: Gently wash the cells twice with PBS. Fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 for 5-10 minutes.
-
Staining: Wash three times with PBS. Add the phalloidin solution and incubate for 20-40 minutes at room temperature, protected from light.
-
Nuclear Staining: Add DAPI solution for 5 minutes to counterstain the nuclei.
-
Mounting: Wash three times with PBS. Carefully mount the coverslips onto glass slides using antifade medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.
Assessing Cell Viability and Cytotoxicity (IC50 Determination)
This protocol uses a colorimetric assay (e.g., MTT or WST) to quantify cell viability.
Materials:
-
Cells seeded in a 96-well plate.
-
Serial dilutions of this compound in culture medium.
-
MTT or WST reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include wells for vehicle control (DMSO) and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or WST reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the untreated control wells. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol measures the effect of this compound on collective cell migration.
Materials:
-
Cells grown to a confluent monolayer in a multi-well plate.
-
A sterile 200 µL pipette tip or a dedicated scratch tool.
-
Culture medium with and without this compound.
-
Microscope with an imaging system.
Procedure:
-
Create Monolayer: Grow cells in a multi-well plate until they form a fully confluent monolayer.
-
Create Scratch: Using a pipette tip, make a straight scratch through the center of the monolayer in each well.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Imaging: Immediately capture an image of the scratch in each well (Time 0).
-
Incubation: Incubate the plate under normal culture conditions.
-
Follow-up Imaging: Capture images of the same scratch areas at regular intervals (e.g., every 6, 12, or 24 hours).
-
Analysis: Measure the area of the scratch at each time point using image analysis software. Compare the rate of wound closure between the treated and control groups to determine the inhibitory effect on cell migration.
Conclusion
This compound, as a member of the cytochalasan family, is a potent modulator of the eukaryotic actin cytoskeleton. By capping the barbed end of actin filaments, it inhibits polymerization and disrupts a multitude of essential cellular processes. This leads to observable effects on cell morphology, motility, division, and can ultimately trigger apoptosis. While specific quantitative data for this compound remains less characterized than for its analogues like B and D, its shared structural core and mechanism of action make it a valuable tool for researchers investigating the intricate roles of the actin cytoskeleton in cellular physiology and disease. The protocols and data presented in this guide offer a foundational framework for professionals to design and interpret experiments utilizing this powerful biological probe.
References
The Architecture of a Fungal Arsenal: An In-depth Technical Guide to the Biosynthesis of Cytochalasin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasans are a diverse family of fungal secondary metabolites renowned for their potent biological activities, most notably their ability to disrupt actin polymerization. This property has made them invaluable tools in cell biology and promising candidates for drug development. Cytochalasin G, a prominent member of this family, is distinguished by the incorporation of a tryptophan-derived indolymethyl substituent. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, drawing upon established knowledge of closely related tryptophan-derived cytochalasans, such as the chaetoglobosins, to elucidate the genetic and enzymatic machinery responsible for its formation.
Core Biosynthetic Pathway: A PKS-NRPS Assembly Line
The biosynthesis of cytochalasans is a fascinating example of a hybrid polyketide-nonribosomal peptide pathway, orchestrated by a large, multi-domain megaenzyme known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS).[1][2] While a specific biosynthetic gene cluster (BGC) for this compound has yet to be definitively characterized, extensive research on the biosynthesis of chaetoglobosins in fungi like Penicillium expansum and Chaetomium globosum provides a robust model for the this compound pathway.[3][4]
The core of the biosynthetic machinery is a PKS-NRPS enzyme, which we will refer to as CgS (this compound Synthase) for the purpose of this guide. This enzyme is responsible for the assembly of the polyketide chain and the incorporation of the tryptophan moiety. The process can be broken down into several key stages:
-
Polyketide Chain Synthesis: The PKS module of CgS initiates the process by iteratively condensing malonyl-CoA extender units to a starter unit, likely acetyl-CoA. This process is analogous to fatty acid synthesis and results in a highly reduced polyketide chain.
-
Amino Acid Incorporation: The NRPS module of CgS specifically recognizes and activates L-tryptophan. The activated tryptophan is then condensed with the growing polyketide chain.
-
Reductive Release and Cyclization: The completed polyketide-amino acid hybrid is reductively released from the synthase as an aldehyde. This intermediate then undergoes a spontaneous or enzyme-catalyzed Knoevenagel condensation to form a reactive pyrrolin-2-one intermediate.[5]
-
Diels-Alder Cycloaddition: The pyrrolin-2-one intermediate contains a dienophile that reacts with a diene present in the polyketide backbone via an intramolecular Diels-Alder reaction. This crucial step forms the characteristic fused macrocyclic and isoindolone core structure of cytochalasans.
-
Tailoring Modifications: Following the formation of the core scaffold, a series of tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, modify the structure to produce the final this compound molecule. These modifications can include hydroxylations, epoxidations, and other oxidative transformations.
Putative Biosynthetic Gene Cluster for this compound
Based on the well-characterized chaetoglobosin A gene cluster (che) in Chaetomium globosum, we can propose a putative BGC for this compound. This hypothetical cluster would contain the core PKS-NRPS gene (cgS) along with genes encoding the necessary tailoring enzymes and regulatory proteins.
| Putative Gene | Proposed Function | Homolog in C. globosumche cluster |
| cgS | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | cheA |
| cgB | Enoyl Reductase | cheB |
| cgC | Transcription Factor | CgcheR |
| cgD | Cytochrome P450 Monooxygenase | cheD |
| cgE | FAD-dependent Monooxygenase | cheE |
| cgF | Short-chain Dehydrogenase/Reductase (SDR) | cheF |
| cgG | Cytochrome P450 Monooxygenase | cheG |
| cgH | Hydrolase | - |
| cgT | Transporter | - |
Note: This table presents a hypothetical gene cluster for this compound biosynthesis based on homology to the chaetoglobosin A gene cluster. The actual gene content and organization may vary.
Quantitative Data
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Gene Knockout via CRISPR-Cas9 to Confirm Gene Function
This protocol describes the targeted deletion of a putative tailoring enzyme gene (e.g., a cytochrome P450) to investigate its role in this compound biosynthesis.
Workflow:
Caption: Workflow for gene knockout using CRISPR-Cas9.
Methodology:
-
gRNA Design: Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the coding sequence of the target gene using a suitable design tool.
-
Vector Construction: Synthesize the gRNAs and clone them into a fungal CRISPR-Cas9 expression vector containing the Cas9 nuclease and a selectable marker (e.g., hygromycin resistance).
-
Protoplast Preparation: Grow the this compound-producing fungus in liquid medium and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transformation: Transform the protoplasts with the CRISPR-Cas9 vector using a PEG-mediated method.
-
Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent. Screen putative transformants by PCR using primers flanking the target gene to confirm deletion.
-
Metabolite Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under identical conditions. Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). Analyze the extracts by HPLC-MS to compare the metabolite profiles and identify any changes in this compound production or the accumulation of new intermediates.
Heterologous Expression of the Biosynthetic Gene Cluster
This protocol outlines the expression of the putative this compound BGC in a heterologous host, such as Aspergillus oryzae, to confirm its role in biosynthesis and to facilitate the characterization of the pathway.
Workflow:
Caption: Workflow for heterologous expression of a BGC.
Methodology:
-
BGC Amplification and Cloning: Amplify the entire putative this compound BGC from the genomic DNA of the producing fungus. This can be achieved through long-range PCR or by assembling overlapping fragments using Gibson assembly. Clone the amplified BGC into a suitable fungal expression vector under the control of a strong, inducible promoter.
-
Host Transformation: Transform the expression vector into a suitable heterologous host, such as a well-characterized strain of Aspergillus oryzae.
-
Cultivation and Metabolite Extraction: Cultivate the resulting transformants in a suitable production medium. Extract the secondary metabolites from the culture.
-
Metabolite Analysis: Analyze the crude extract by HPLC-MS and compare the metabolite profile to that of a control strain transformed with an empty vector. The production of this compound in the transformant but not in the control would confirm the function of the cloned BGC.
Visualizing the Biosynthetic Pathway
The proposed biosynthetic pathway for this compound is depicted below, illustrating the key enzymatic transformations from primary metabolites to the final natural product.
References
- 1. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates Chaetoglobosin A Biosynthesis in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and Genetic Studies on the Formation of Pyrrolones During the Biosynthesis of Cytochalasans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cytochalasin G Family of Mycotoxins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochalasins are a large class of fungal secondary metabolites derived from a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) biosynthetic pathway. First identified in the 1960s, these mycotoxins are renowned for their profound effects on the eukaryotic actin cytoskeleton. Cytochalasin G belongs to the[1]cytochalasan subgroup and is distinguished by a C-3 indolylmethyl substituent, which is derived from the amino acid tryptophan. Like its congeners, this compound's primary biological activity stems from its ability to interact with actin, leading to the disruption of a wide array of cellular processes, including cell division, motility, and signaling. This guide provides a comprehensive technical overview of this compound, its mechanism of action, biological activities, and the experimental protocols used for its study.
Chemical Structure
This compound is an[1]cytochalasan, a structural class characterized by a highly substituted perhydroisoindolone core fused to an 11-membered carbocyclic ring. The definitive feature of this compound is the presence of an indole (B1671886) group attached at the C-10 position, a residue originating from L-tryptophan during its biosynthesis. Its full chemical name is 6,7-epoxy-10-(indol-3-yl)-16-methyl[1]cytochalas-13-ene-1,18,21-trione. The structure was definitively confirmed through X-ray analysis. The six-membered ring of the isoindolone core adopts a slightly twisted boat conformation, while the 11-membered macrocycle, containing a trans-double bond, exists in a chair-like conformation.[2]
Mechanism of Action: Actin Polymerization Inhibition
The primary mechanism of action for the cytochalasan family, including this compound, is the disruption of actin dynamics. Actin filaments (F-actin) are polymers of globular actin (G-actin) and are a critical component of the eukaryotic cytoskeleton, essential for maintaining cell shape, motility, and division.
Cytochalasins bind with high affinity to the fast-growing "barbed" or plus-end of actin filaments. This binding event physically blocks the addition of new G-actin monomers to the filament, effectively "capping" the growing end. This action inhibits both the assembly and disassembly of actin monomers at this end, disrupting the dynamic process of treadmilling, which is crucial for cytoskeletal remodeling. The disruption of F-actin polymerization leads to changes in cell morphology, inhibition of cell division (cytokinesis), and can ultimately trigger apoptosis.
dot
Caption: Mechanism of actin polymerization inhibition by this compound.
Associated Signaling Pathways
The disruption of the actin cytoskeleton has significant downstream consequences on various signaling pathways that are intrinsically linked to cytoskeletal integrity. One of the most well-documented is the Hippo-YAP/TAZ pathway , which regulates organ size, cell proliferation, and apoptosis.
The transcriptional co-activators YAP and TAZ are key effectors of this pathway. Their activity is regulated by their subcellular localization. In normal cells with an intact F-actin network, mechanical cues are transduced that promote the nuclear translocation of YAP/TAZ, where they bind to TEAD transcription factors and initiate a pro-proliferative genetic program. When the actin cytoskeleton is disrupted by agents like cytochalasins, this mechanotransduction is lost. This leads to the cytoplasmic retention and phosphorylation of YAP/TAZ, inhibiting their transcriptional activity and suppressing cell growth.[3]
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Caption: Effect of this compound on the Hippo-YAP/TAZ signaling pathway.
Biological Activities & Quantitative Data
While extensive quantitative data for this compound itself is limited in publicly available literature, the biological activities of the broader cytochalasan family have been widely studied. The data from closely related analogs, particularly Cytochalasin D and B, provide a strong indication of the expected potency and effects of this compound. Activities are typically measured by cytotoxicity assays against various cell lines, with results expressed as IC₅₀ (half-maximal inhibitory concentration) values.
Cytotoxicity Data
The cytotoxic effects of cytochalasins are a direct result of their actin-disrupting capabilities, leading to cell cycle arrest and apoptosis. The potency varies depending on the specific analog and the cell line being tested.
| Compound | Cell Line | Assay Type | IC₅₀ / ED₅₀ | Reference |
| Cytochalasin B | HeLa (Cervical Cancer) | CellTiter Blue | 7.30 µM | |
| Cytochalasin B | M109c (Lung Carcinoma) | Cell Regrowth | 3 µM (3h exposure) | |
| Cytochalasin B | P388/ADR (Leukemia) | Cell Regrowth | ~30 µM (3h exposure) | |
| Cytochalasin D | HeLa (Cervical Cancer) | Growth Inhibition | ~0.4 µg/mL | |
| Cytochalasin D | P388/ADR (Leukemia) | Cell Growth | IC₅₀: 42 µM | |
| Deoxaphomin B | HeLa (Cervical Cancer) | CellTiter Blue | 4.96 µM | |
| Deoxaphomin B | PC-3 (Prostate Cancer) | MTT Assay | 1.55 µM | |
| Triseptatin (1) | PC-3 (Prostate Cancer) | MTT Assay | 11.28 µM | |
| Hypoxylin A (5) | L929 (Mouse Fibroblast) | MTT Assay | 0.04 µM | |
| Cytochalasin R (14) | L929 (Mouse Fibroblast) | MTT Assay | 2.5 µM |
Experimental Protocols
This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound and related compounds.
Isolation and Purification from Fungal Culture
This compound was first isolated from an unidentified Nigrosabulum sp. A general protocol for isolating cytochalasans from fungal cultures is as follows.
-
Fungal Cultivation : The producing fungal strain (e.g., Phomopsis sp., Xylaria sp.) is cultivated on a suitable solid or liquid medium, such as Potato Dextrose Agar (PDA) or rice medium, for several weeks to allow for metabolite production.
-
Extraction : The solid culture medium and/or mycelium are macerated and extracted multiple times with an organic solvent mixture, typically Ethyl Acetate (EA), Methanol (B129727) (MeOH), and a weak acid like Acetic Acid (HOAc) (e.g., in an 80:15:5 volume ratio). The combined extracts are filtered and concentrated under vacuum.
-
Degreasing : The crude residue is dissolved in methanol and partitioned against a nonpolar solvent like petroleum ether or n-heptane to remove lipids.
-
Chromatographic Separation : The degreased extract is subjected to a series of chromatographic steps for purification.
-
Initial Fractionation : Reversed-phase column chromatography (e.g., C18 silica (B1680970) gel) is used with a gradient elution system, such as Methanol-Water, to separate the extract into fractions.
-
Fine Purification : Fractions containing the target compounds are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure cytochalasan.
-
-
Structural Elucidation : The structure of the purified compound is confirmed using spectroscopic methods (NMR, Mass Spectrometry) and X-ray crystallography.
dot
Caption: General experimental workflow for the isolation of cytochalasans.
Total Synthesis via Intramolecular Diels-Alder Reaction
The total synthesis of this compound has been achieved, with a key step being an intramolecular Diels-Alder reaction to form the 11-membered macrocycle. This is a [4+2] cycloaddition where the diene and dienophile are part of the same molecule.
Methodology Outline:
-
Precursor Synthesis : A linear precursor molecule containing both a conjugated diene and a dienophile (an unstable pyrrolinone) is synthesized through a convergent approach.
-
Diels-Alder Cyclization : The precursor is heated in a solvent (e.g., toluene) under high-dilution conditions. The high dilution favors the intramolecular reaction over intermolecular polymerization. The diene and dienophile within the same molecule react to form the fused bicyclic system, creating the 11-membered ring.
-
Post-Cyclization Modification : The resulting Diels-Alder adduct is then converted into the final this compound molecule through a sequence of steps, which may include acetal (B89532) hydrolysis, epoxidation, and N-deprotection.
Cytotoxicity Testing: MTT Assay
The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating : Adherent or suspension cells are seeded into a 96-well microplate at a predetermined density and allowed to attach or stabilize overnight in a CO₂ incubator.
-
Compound Treatment : The cells are treated with the cytochalasan compound at a range of serial dilutions. Control wells (untreated cells and solvent-only controls) are included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization : The medium is removed, and a solubilization solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the solution in each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Actin Polymerization Inhibition Assay (Pyrene-Actin Assay)
This fluorescence-based assay is a sensitive method for monitoring the kinetics of actin polymerization in vitro.
Protocol:
-
Reagent Preparation :
-
G-Actin : Monomeric actin (often from rabbit skeletal muscle) is purified and stored in a low-salt buffer ("G-buffer") that prevents spontaneous polymerization. A portion of the actin is covalently labeled with pyrene.
-
Polymerization Buffer : A buffer with a higher salt concentration (e.g., containing KCl and MgCl₂) and ATP is prepared to induce polymerization.
-
-
Assay Setup : In a 96-well black microplate, pyrene-labeled G-actin is mixed with unlabeled G-actin in G-buffer. The test compound (cytochalasan) dissolved in a suitable solvent (e.g., DMSO) is added.
-
Initiation of Polymerization : Polymerization is initiated by adding the polymerization buffer to each well.
-
Fluorescence Monitoring : The fluorescence intensity is measured over time using a fluorometer (Ex/Em: ~365/410 nm). The fluorescence of pyrene-labeled actin increases significantly when it is incorporated into an F-actin polymer.
-
Data Analysis : The rate and extent of polymerization are determined from the kinetic fluorescence curves. The effect of the cytochalasan is quantified by comparing the polymerization curves of treated samples to those of untreated controls.
Structural Elucidation: Single-Crystal X-ray Crystallography
This is the definitive method for determining the three-dimensional atomic structure of a molecule.
Protocol Outline:
-
Crystal Growth : A single crystal of the purified natural product of suitable size and quality must be grown. This is often the most challenging step and involves slowly evaporating the solvent from a saturated solution of the compound.
-
Data Collection : The crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays diffract off the electron clouds of the atoms, producing a diffraction pattern of spots that is recorded by a detector.
-
Structure Solution (Phasing) : The intensities and positions of the diffraction spots are used to calculate an electron density map of the crystal. This step involves solving the "phase problem," as the phases of the diffracted waves cannot be directly measured.
-
Model Building and Refinement : An atomic model of the molecule is built into the electron density map. This model is then computationally refined to best fit the experimental diffraction data, resulting in a final, high-resolution 3D structure.
References
- 1. Effects of cytochalasin congeners, microtubule-directed agents, and doxorubicin alone or in combination against human ovarian carcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dokumen.pub [dokumen.pub]
- 3. YAP/TAZ-associated cell signaling – at the crossroads of cancer and neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin G and the Inhibition of Actin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to a multitude of cellular processes, including motility, division, and intracellular transport. Its constant remodeling is tightly regulated by a host of actin-binding proteins. The cytochalasans, a family of fungal metabolites, are potent inhibitors of actin polymerization and have become invaluable tools in cell biology and potential leads in drug discovery. This technical guide provides an in-depth exploration of the mechanism of actin polymerization inhibition by cytochalasans, with a focus on Cytochalasin G. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages comparative data from well-studied congeners like Cytochalasin D and B to provide a comprehensive understanding of its presumed mechanism of action. Detailed experimental protocols for key assays and visualizations of the underlying molecular and cellular processes are presented to aid researchers in this field.
Introduction to Cytochalasans and Actin Dynamics
The polymerization of globular actin (G-actin) into F-actin is a three-phase process: nucleation, elongation, and a steady state of "treadmilling" where subunit addition at the barbed end is balanced by removal at the pointed end[1]. Cytochalasans primarily exert their effects by interacting with the barbed end of actin filaments, thereby inhibiting the addition of new actin monomers and disrupting this dynamic equilibrium[1][2][3]. This disruption leads to a net depolymerization of actin filaments in vitro and in vivo, manifesting in various cellular effects such as changes in cell morphology, inhibition of cell division (cytokinesis), and impaired cell motility[1].
The diverse family of over 400 cytochalasans exhibits a range of potencies and cellular effects, largely dictated by structural variations in their chemical scaffolds. These structural differences, particularly in the macrocyclic ring and the perhydro-isoindolone core, influence their binding affinity to actin and their overall biological activity.
Mechanism of Action: Barbed-End Capping
The prevailing model for the mechanism of action of cytochalasans, including presumably this compound, is the capping of the fast-growing barbed end of actin filaments. This binding event physically obstructs the addition of new G-actin monomers, effectively halting filament elongation. While their primary and high-affinity binding site is on F-actin, some cytochalasans, like Cytochalasin D, also exhibit a lower affinity for G-actin, which can contribute to the inhibition of nucleation.
The interaction of cytochalasans with the barbed end is highly specific and occurs at substoichiometric concentrations, indicating a high-affinity interaction. This capping activity leads to an increase in the critical concentration for actin polymerization at the barbed end, shifting the equilibrium towards depolymerization.
Figure 1: Mechanism of actin polymerization inhibition by this compound.
Quantitative Analysis of Cytochalasan Activity
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| Cytochalasin D | F-actin Binding | Kd | ~2 nM | In vitro | |
| G-actin Binding | Kd | ~2-20 µM | In vitro | ||
| Inhibition of Barbed End Elongation | K₁/₂ | 4.1 nM | In vitro (TIRF microscopy) | ||
| Actin Polymerization Inhibition | IC50 | 25 nM | In vitro | ||
| Cytochalasin B | Inhibition of Barbed End Elongation | IC50 | 2x10⁻⁷ M | In vitro | |
| F-actin Binding | Kd | ~4x10⁻⁸ M | In vitro |
Key Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Based)
This is a widely used method to monitor the kinetics of actin polymerization in real-time. The assay relies on the fluorescence properties of pyrene-labeled G-actin, which increases significantly upon incorporation into the hydrophobic environment of an F-actin filament.
Materials:
-
Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
Fluorometer and microplates
Protocol:
-
Actin Preparation: Prepare a working solution of G-actin in G-buffer containing a small percentage (e.g., 5-10%) of pyrene-labeled actin. The final actin concentration is typically in the low micromolar range. Keep on ice.
-
Reaction Setup: In a microplate well, add the desired concentration of this compound (or DMSO for control).
-
Initiation of Polymerization: Add the G-actin solution to the well and immediately add 1/10th volume of 10x Polymerization Buffer to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for pyrene (B120774) (e.g., Ex: 365 nm, Em: 407 nm).
-
Data Acquisition: Record fluorescence intensity over time. The resulting curve will show a lag phase (nucleation), a rapid increase (elongation), and a plateau (steady state).
-
Data Analysis: The rate of polymerization can be determined from the slope of the elongation phase. The IC50 value is the concentration of this compound that reduces the polymerization rate by 50% compared to the control.
Figure 2: Workflow for the pyrene-based actin polymerization assay.
Cell-Based Actin Cytoskeleton Disruption Assay
This assay qualitatively and quantitatively assesses the effect of this compound on the actin cytoskeleton in living cells.
Materials:
-
Adherent cell line (e.g., U2OS, HeLa)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for a defined period (e.g., 1-4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.
-
Staining: Incubate the cells with fluorescently labeled phalloidin to stain F-actin and a nuclear stain.
-
Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.
-
Analysis: Analyze the images for changes in cell morphology, actin stress fibers, and the formation of actin aggregates. Quantitative analysis of F-actin content can be performed using image analysis software.
Cellular Effects and Signaling Pathways
The disruption of the actin cytoskeleton by cytochalasans has profound effects on cellular signaling. The organization of the actin cytoskeleton is intricately linked to pathways that control cell proliferation, migration, and gene expression.
One key pathway affected is the Hippo-YAP signaling pathway . The state of actin polymerization influences the localization and activity of the transcriptional co-activator YAP. Disruption of the actin network by cytochalasans can lead to the phosphorylation and cytoplasmic retention of YAP, thereby inhibiting its pro-proliferative and anti-apoptotic functions.
Another critical pathway is the MRTF-SRF (Myocardin-Related Transcription Factor - Serum Response Factor) pathway . MRTF is sequestered in the cytoplasm by binding to G-actin. A decrease in the G-actin pool, which occurs upon actin polymerization, releases MRTF, allowing it to translocate to the nucleus and activate SRF-mediated transcription of genes involved in cell motility and cytoskeletal organization. By inhibiting actin polymerization, cytochalasans are expected to increase the cytoplasmic G-actin pool, leading to the sequestration of MRTF and downregulation of this pathway.
Figure 3: Overview of signaling pathways affected by this compound-mediated actin disruption.
Conclusion
This compound, as a member of the cytochalasan family, is a potent inhibitor of actin polymerization, presumed to act by capping the barbed end of actin filaments. This guide has provided a comprehensive overview of the mechanism of action, comparative quantitative data, detailed experimental protocols, and the impact on key cellular signaling pathways. While further research is needed to elucidate the specific quantitative parameters of this compound's interaction with actin, the information presented here serves as a valuable resource for researchers and professionals working to understand and manipulate the actin cytoskeleton for both fundamental research and therapeutic development. The provided methodologies and conceptual frameworks will aid in the design and interpretation of experiments aimed at further characterizing this compound and other modulators of actin dynamics.
References
Methodological & Application
Cytochalasin G: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1][2] By binding to the barbed, fast-growing end of actin filaments, they effectively block the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[3] This disruption has profound effects on various cellular processes, including cell morphology, motility, division, and apoptosis.[1]
Cytochalasin G, also known as Zygosporin G, is a member of the cytochalasin family. While extensively studied members like Cytochalasin B and D have well-documented effects, specific data and detailed protocols for this compound are less prevalent in publicly available literature. These application notes provide a comprehensive overview of the general use of cytochalasins in cell culture, with a focus on providing a framework for utilizing this compound. It is recommended that researchers perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental goals.
Mechanism of Action
Cytochalasins exert their biological effects primarily by targeting the actin cytoskeleton. The fundamental steps of their mechanism of action are:
-
Binding to F-actin: Cytochalasins bind with high affinity to the barbed (+) end of filamentous actin (F-actin).
-
Inhibition of Polymerization: This binding event physically obstructs the addition of new globular actin (G-actin) monomers to the growing filament end.
-
Disruption of Actin Dynamics: By halting elongation, cytochalasins disrupt the dynamic equilibrium of actin polymerization and depolymerization, which is crucial for the structural integrity and function of the cytoskeleton.
-
Cellular Consequences: The disruption of the actin cytoskeleton leads to a cascade of cellular effects, including changes in cell shape, inhibition of cell migration, failure of cytokinesis leading to multinucleated cells, and induction of apoptosis.
Data Presentation: Cytotoxicity of Cytochalasins
Due to the limited availability of specific IC50 values for this compound, the following table summarizes the reported cytotoxic activities of other well-characterized cytochalasins across various cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound. It is crucial to empirically determine the IC50 for this compound in the cell line of interest.
| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |
| Cytochalasin B | L929 (fibroblasts) | Not Specified | Not Specified | ~1.3 µM | |
| Cytochalasin D | MRC5 | WST-1 | 72 hrs | 2.36 μM | |
| Cytochalasin D | CT26 (colon carcinoma) | Not Specified | 16 hrs | Concentration-dependent inhibition | |
| Deacetyl-18-deoxycytochalasin H | L5178Y (murine lymphoma) | Not Specified | Not Specified | 0.19-6.97 µM | |
| 18-deoxycytochalasin H | A2780 (human ovarian cancer) | Not Specified | Not Specified | 0.19-6.97 µM | |
| Cytochalasin from Sparticola triseptata | HeLa (cervical cancer) | CellTiter Blue | Not Specified | 4.96 µM | |
| Cytochalasin from Sparticola triseptata | K-562 (myelogenous leukemia) | CellTiter Blue | Not Specified | Moderate antileukemic activity |
Experimental Protocols
The following are detailed protocols for common experiments involving cytochalasin treatment in cell culture.
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal concentration and incubation time should be determined empirically.
Materials:
-
This compound (or other cytochalasin)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Adherent or suspension cells in culture
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
For adherent cells: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 12-24 hours.
-
For suspension cells: Seed cells in appropriate culture flasks at the desired density.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
-
Cell Treatment:
-
For adherent cells: Carefully remove the existing culture medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
For suspension cells: Add the appropriate volume of the concentrated this compound working solution or vehicle control directly to the cell suspension.
-
Gently swirl the plate or flask to ensure even distribution.
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired period. Treatment times can range from a few hours to 24 hours or longer, depending on the experimental endpoint. A time-course experiment is recommended for initial characterization.
-
-
Downstream Analysis:
-
After the incubation period, proceed with the desired downstream analysis, such as cell viability assays, microscopy, or protein extraction.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells treated with this compound (as described in Protocol 1) in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Prepare Cells:
-
Following the treatment period with this compound, carefully remove the culture medium.
-
-
Add MTT Reagent:
-
Add 100 µL of fresh, pre-warmed medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilize Formazan Crystals:
-
Carefully remove the medium containing the MTT solution.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 3: Visualization of F-Actin Cytoskeleton by Phalloidin (B8060827) Staining
This protocol allows for the visualization of changes in the F-actin cytoskeleton following this compound treatment.
Materials:
-
Cells cultured on glass coverslips
-
This compound treatment medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixation)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a culture plate.
-
Treat the cells with the desired concentration of this compound or vehicle control as described in Protocol 1.
-
-
Fixation:
-
After the treatment period, carefully wash the cells twice with PBS.
-
Fix the cells by incubating them with 4% PFA in PBS for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
-
Phalloidin Staining:
-
Wash the cells three times with PBS.
-
Prepare the fluorescently-labeled phalloidin solution according to the manufacturer's instructions (e.g., 1:100 dilution in PBS).
-
Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Incubate the cells with a DAPI solution for 5-10 minutes at room temperature in the dark to stain the nuclei.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of cytochalasins and a general experimental workflow for their use in cell culture.
Caption: Mechanism of action of this compound on actin polymerization.
Caption: A generalized workflow for cell culture experiments with this compound.
References
Optimal Working Concentration of Cytochalasin G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin G, a member of the cytochalasan family of mycotoxins, is a cell-permeable agent known to interact with actin filaments, thereby disrupting various cellular processes. Like other cytochalasins, its primary mechanism of action involves the inhibition of actin polymerization. This disruption of the actin cytoskeleton affects cell motility, cytokinesis, and morphology, making this compound a valuable tool in cell biology research and a potential candidate for therapeutic development.[1] This document provides detailed application notes, experimental protocols, and data on the optimal working concentrations of this compound for various in vitro applications.
Mechanism of Action
Cytochalasins, including this compound, bind to the barbed (fast-growing) end of actin filaments (F-actin).[1] This binding event physically blocks the addition of new actin monomers, thereby inhibiting filament elongation.[2][3] This capping of the filament ends leads to a net depolymerization of actin filaments as monomer dissociation from the pointed (slow-growing) end continues. The disruption of the dynamic equilibrium between globular actin (G-actin) and F-actin results in changes to the cellular architecture and inhibition of actin-dependent processes.
Data Presentation: Working Concentrations and Cytotoxicity
The optimal working concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question being addressed. It is crucial to perform a dose-response experiment to determine the optimal concentration for each specific experimental setup. The following table summarizes available data on the cytotoxic and inhibitory concentrations of this compound (also known as Chaetoglobosin G).
| Compound | Cell Line | Assay | Concentration (µM) | Incubation Time | Reference |
| Chaetoglobosin G | HCT116 | Cytotoxicity (IC50) | 65.6 | Not Specified | [4] |
| Chaetoglobosins | A549 | Cytotoxicity (IC50) | >20 | Not Specified | |
| Chaetoglobosins | MDA-MB-231 | Cytotoxicity (IC50) | >20 | Not Specified |
Note: IC50 is the concentration of a drug that gives a half-maximal inhibitory response. For applications where cell viability must be maintained, such as cell migration assays, it is recommended to use a concentration significantly below the IC50 value. A preliminary cytotoxicity assay (e.g., MTT or LDH assay) is essential to establish a non-toxic working range.
Experimental Protocols
Determination of Optimal Working Concentration via MTT Cytotoxicity Assay
This protocol outlines the determination of the IC50 value of this compound, which is a critical first step in establishing the appropriate working concentration for subsequent cell-based assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
96-well cell culture plates
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Actin Disruption Assay
This protocol is used to visualize the effect of this compound on the actin cytoskeleton.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
Complete culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Treatment: Treat the cells with the desired concentration of this compound (determined from the cytotoxicity assay to be non-lethal for the chosen time point) for the appropriate duration (e.g., 30 minutes to a few hours). Include a vehicle-treated control.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate with a solution containing fluorescently-labeled phalloidin and DAPI in PBS for 30-60 minutes at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets. Compare the actin filament structure in treated cells to the control cells.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cells cultured in a 24-well plate
-
This compound
-
Complete culture medium
-
Sterile 200 µL pipette tip or a culture insert
-
Microscope with imaging capabilities
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Create the "Wound": Using a sterile pipette tip, make a straight scratch through the center of the monolayer. Alternatively, use a culture insert to create a defined cell-free gap. Gently wash with PBS to remove dislodged cells.
-
Treatment: Add fresh medium containing a non-toxic concentration of this compound. Include a vehicle-treated control. To distinguish between migration and proliferation, a proliferation inhibitor like Mitomycin C can be added to all conditions.
-
Imaging: Place the plate on a microscope stage within an incubator. Acquire images of the wound at time zero and at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Data Analysis: Measure the area of the cell-free region at each time point. Calculate the rate of wound closure for both treated and control cells. A delay in wound closure in the presence of this compound indicates an inhibition of cell migration.
Signaling Pathways
Disruption of the actin cytoskeleton by cytochalasins can have downstream effects on various signaling pathways. While specific pathways modulated by this compound are not extensively documented, the general effects of cytochalasans on cellular signaling include:
-
Rho Family GTPases: The organization of the actin cytoskeleton is tightly regulated by Rho family GTPases (Rho, Rac, and Cdc42). Disruption of actin dynamics can, in turn, affect the activity and localization of these key signaling molecules.
-
Hippo Signaling Pathway: The Hippo pathway, which plays a crucial role in organ size control and cell proliferation, is sensitive to changes in cell mechanics and cytoskeletal tension. Alterations in the actin cytoskeleton by cytochalasins can influence the localization and activity of key Hippo pathway components like YAP/TAZ.
-
Receptor-Mediated Signaling: The actin cytoskeleton is involved in the trafficking and signaling of various cell surface receptors. Its disruption can impact processes like endocytosis and the subsequent signaling cascades initiated by receptor activation.
Conclusion
This compound is a valuable tool for studying actin-dependent cellular processes. Due to the variability in response across different cell types, it is imperative to empirically determine the optimal working concentration for each specific application. The protocols provided herein offer a framework for establishing these parameters and for investigating the effects of this compound on cytotoxicity, actin organization, and cell migration. Further research is warranted to elucidate the specific signaling pathways modulated by this compound.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Cytochalasin G Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites known for their ability to bind to actin filaments, thereby inhibiting actin polymerization and elongation. This disruption of the actin cytoskeleton affects various cellular processes, including cell division, motility, and morphology, making them valuable tools in cell biology research and potential leads in drug development. Cytochalasin G, a member of this family, is presumed to share this mechanism of action. Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving cytochalasins due to their poor aqueous solubility.
This document provides detailed protocols and application notes for the preparation, storage, and handling of this compound stock solutions in DMSO. Due to the limited availability of specific data for this compound, some information provided is based on data from closely related and well-studied cytochalasins, such as Cytochalasin B and D. Researchers should use this information as a guideline and may need to optimize protocols for their specific experimental needs.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds. This information is essential for calculating the required amount of substance and solvent for stock solution preparation.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | CAS Number |
| This compound | Not definitively available; a related compound, Cytochalasin L, has a MW of 547.64 | Not definitively available |
| Cytochalasin B | 479.6 | 14930-96-2[1] |
| Cytochalasin D | 507.62[2] | 22144-77-0[2] |
Table 2: Solubility of Related Cytochalasins in DMSO
| Compound | Solubility in DMSO |
| Cytochalasin B | 371 mg/mL[3] |
| Cytochalasin D | 25 mg/mL |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or wrapped in aluminum foil)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a general procedure. The final concentration of the stock solution may be adjusted based on experimental requirements.
-
Pre-calculation:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. As the definitive molecular weight of this compound is not available, researchers must obtain this information from the supplier's certificate of analysis. For the purpose of this protocol, we will use the molecular weight of the related Cytochalasin L (547.64 g/mol ) as an example.
-
Calculation Example (using MW of 547.64 g/mol ):
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 547.64 g/mol = 5.4764 mg
-
-
Therefore, to make 1 mL of a 10 mM solution, 5.48 mg of this compound would be needed.
-
-
Preparation:
-
Work in a chemical fume hood or a designated area for handling potent compounds.
-
Wear appropriate PPE.
-
Weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber microcentrifuge tube or a clear tube wrapped in foil to protect it from light.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage and Stability:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a tightly sealed container.
-
When stored properly, DMSO stock solutions of related cytochalasins are stable for several months. However, it is recommended to prepare fresh stock solutions every 1-3 months for optimal activity.
-
Before use, thaw the aliquot at room temperature and vortex gently.
-
Protocol for Preparing Working Solutions
-
Determine the final working concentration required for your experiment. This can range from nanomolar to micromolar concentrations depending on the cell type and the biological process being studied.
-
Dilute the stock solution in the appropriate cell culture medium or buffer to the desired final concentration.
-
Important Consideration for DMSO concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Visualizations
Signaling Pathway Inhibition by Cytochalasins
Cytochalasins exert their effects by directly interacting with actin filaments, a key component of the cytoskeleton. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of actin polymerization inhibition by this compound.
Experimental Workflow for Preparing this compound Stock and Working Solutions
This diagram outlines the key steps from receiving the compound to preparing the final working solution for cell-based assays.
Caption: Workflow for this compound solution preparation.
Safety and Handling Precautions
Cytochalasins are potent biologically active compounds and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound powder and stock solutions.
-
Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of the powder.
-
Toxicity: Cytochalasins are considered toxic and may have teratogenic effects. Avoid direct contact with skin and eyes, and prevent inhalation.
-
Disposal: Dispose of all waste materials (e.g., tips, tubes, unused solutions) in accordance with institutional and local regulations for hazardous chemical waste.
Disclaimer
This document is intended for informational purposes only and should not be considered a substitute for the user's own professional judgment and institutional safety guidelines. The information regarding this compound is based on the available data for related compounds and may not be fully representative. Researchers should always consult the manufacturer's safety data sheet (SDS) and certificate of analysis for the most accurate and up-to-date information.
References
Cytochalasin G: Application Notes and Protocols for Studying Cytokinesis and Cell Division
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin G, also known as Chaetoglobosin G, is a fungal metabolite belonging to the cytochalasan family of mycotoxins. These compounds are potent inhibitors of actin polymerization, a fundamental process in eukaryotic cells that is essential for various cellular functions, including the maintenance of cell shape, motility, and, critically, cell division.[1][2][3] By disrupting the dynamics of the actin cytoskeleton, this compound serves as a valuable tool for investigating the mechanisms of cytokinesis, the final stage of cell division where the cytoplasm of a single cell is divided to form two daughter cells.
The primary mechanism of action for cytochalasins involves binding to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the eventual depolymerization of existing filaments.[3][4] This interference with actin dynamics directly impacts the formation and function of the contractile ring, an actomyosin (B1167339) structure that is indispensable for the ingression of the cleavage furrow during cytokinesis. Inhibition of the contractile ring's function by this compound results in a failure of cytokinesis, leading to the formation of multinucleated cells, a hallmark phenotype that can be readily observed and quantified.
Recent studies have also elucidated the involvement of specific signaling pathways in the cellular response to this compound. In human non-small cell lung carcinoma (A549) cells, this compound has been shown to inhibit cell proliferation and induce G2/M phase cell cycle arrest through the modulation of the EGFR/MEK/ERK signaling pathway. This provides a more detailed molecular context for its anti-proliferative and cell cycle-disrupting effects.
These application notes provide a comprehensive guide for the use of this compound in the study of cytokinesis and cell division. Included are summaries of its cytotoxic effects, detailed experimental protocols for cell treatment and analysis, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Quantitative Data on this compound (Chaetoglobosin G) Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines. This data is crucial for determining the appropriate concentration range for initiating experiments to study its effects on cytokinesis. It is recommended to perform a dose-response curve for the specific cell line of interest to determine the optimal concentration for achieving cytokinesis inhibition with minimal cytotoxicity for the desired experimental duration.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Non-small cell lung carcinoma | Not specified, but dose-dependent inhibition of proliferation observed | |
| HCT116 | Human colon cancer | 3.15 - 8.44 | |
| KB | Human oral cancer | 20 - 30 | |
| K562 | Chronic myelogenous leukemia | 19.25 | |
| MCF-7 | Breast adenocarcinoma | > 30 | |
| HepG2 | Hepatocellular carcinoma | 27.87 | |
| HeLa | Cervical cancer | < 20 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (Chaetoglobosin G) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound powder needed. The molecular weight of Chaetoglobosin A (a closely related compound) is 528.64 g/mol ; use the specific molecular weight provided by the supplier for this compound.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of this compound powder in an appropriate volume of DMSO to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution. Chaetoglobosin A is soluble in DMSO at 10 mg/mL.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for an extended period.
Protocol 2: Induction of Cytokinesis Failure and Multinucleation
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549, or other cell lines of interest)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Multi-well plates or culture dishes
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate for microscopy) at a density that allows for cell division without reaching confluency during the experiment.
-
Cell Synchronization (Optional): For more uniform cell cycle staging, cells can be synchronized prior to treatment. Common methods include serum starvation for G0/G1 arrest or treatment with agents like hydroxyurea (B1673989) for G1/S arrest or nocodazole (B1683961) for M-phase arrest.
-
This compound Treatment:
-
Prepare a series of working concentrations of this compound by diluting the stock solution in pre-warmed complete culture medium. Based on the available IC₅₀ data, a starting concentration range of 1 µM to 20 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a desired period. The incubation time should be sufficient for a significant portion of the cell population to undergo at least one round of cell division (e.g., 24-48 hours).
-
-
Fixation and Staining:
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a nuclear stain (e.g., DAPI or Hoechst 33342) according to the manufacturer's instructions to visualize the nuclei.
-
-
Microscopy and Quantification:
-
Mount the coverslips onto microscope slides.
-
Observe the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the percentage of multinucleated cells by counting the number of cells with two or more nuclei and dividing by the total number of cells counted for each condition.
-
Protocol 3: Immunofluorescence Staining of the Actin Cytoskeleton
Materials:
-
Cells treated with this compound as described in Protocol 2
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation and Permeabilization: Follow steps 4a-4e from Protocol 2.
-
Blocking: Incubate the permeabilized cells with blocking solution for 30-60 minutes at room temperature to reduce non-specific binding.
-
Phalloidin Staining:
-
Dilute the fluorescently-labeled phalloidin in the blocking solution to its recommended working concentration.
-
Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with a nuclear stain like DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the actin cytoskeleton and nuclei using a fluorescence or confocal microscope. Observe for changes in actin filament organization, such as depolymerization, aggregation, and the absence or disruption of the contractile ring in dividing cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Temperature Live-Cell Imaging of Cytokinesis, Cell Motility, and Cell-Cell Interactions in the Thermoacidophilic Crenarchaeon Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cytochalasin G in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites known for their potent ability to disrupt the actin cytoskeleton. By binding to the barbed end of actin filaments, they inhibit both the assembly and disassembly of actin monomers, leading to a net depolymerization of actin filaments.[1] This disruption of actin dynamics has profound effects on numerous cellular processes, making cytochalasins invaluable tools in cell biology and neurobiology research.
While Cytochalasin D is the most extensively studied member of this family in neurobiological contexts, this document will focus on the application of Cytochalasin G. Due to the limited specific literature on this compound in neurobiology, the following notes and protocols are largely based on the well-documented effects of other cytochalasins, particularly Cytochalasin D. Researchers should consider these as a starting point and optimize experimental conditions for this compound. The primary mechanism of action, inhibition of actin polymerization, is conserved across the cytochalasan family, suggesting analogous effects in neuronal systems.[2]
Principle of Action
This compound, like other cytochalasins, exerts its biological effects by interfering with actin dynamics. The actin cytoskeleton is a critical component of neuronal structure and function, involved in:
-
Neuronal Motility and Guidance: The dynamic extension and retraction of growth cones, filopodia, and lamellipodia are driven by actin polymerization.[3][4]
-
Synaptic Plasticity: Long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory, are dependent on the structural remodeling of dendritic spines, a process governed by actin dynamics.
-
Synaptic Vesicle Trafficking: The actin network plays a role in the mobilization of synaptic vesicles from the reserve pool to the readily releasable pool at the presynaptic terminal.[5]
-
Neurotransmitter Receptor Trafficking: The localization and clustering of postsynaptic receptors, such as AMPA receptors, are influenced by the underlying actin cytoskeleton.[6]
By disrupting these actin-dependent processes, this compound can be used to investigate their fundamental roles in neuronal development, function, and pathology.
Applications in Neurobiology Research
Based on the known functions of the actin cytoskeleton and the effects of other cytochalasins, this compound can be applied to the following areas of neurobiology research:
-
Investigating Neuronal Development: To study the role of actin dynamics in neuritogenesis, axon guidance, and synapse formation.[7]
-
Modulating Synaptic Plasticity: To explore the involvement of actin remodeling in LTP and LTD.
-
Studying Neurodegenerative Diseases: Research suggests that actin depolymerization may offer neuroprotection against amyloid-beta peptide toxicity by suppressing Ca2+ influx, indicating a potential area of investigation for cytochalasins in Alzheimer's disease research.[8]
-
Elucidating Synaptic Transmission Mechanisms: To dissect the role of the presynaptic actin network in synaptic vesicle cycling and neurotransmitter release.[5]
-
Drug Discovery: As a tool to screen for compounds that may modulate actin dynamics or downstream signaling pathways for therapeutic purposes.
Technical Data for Cytochalasins
| Property | Cytochalasin D |
| CAS Number | 22144-77-0[9] |
| Molecular Formula | C₃₀H₃₇NO₆[9] |
| Molecular Weight | 507.6 g/mol [9] |
| Source | Zygosporium mansonii[9] |
| Purity | >98%[9] |
| Form | Solid[9] |
| Solubility | Soluble in DMSO, Ethanol[10] |
Quantitative Data on Cytochalasin Effects in Neuronal Systems
The following table summarizes quantitative data from studies using Cytochalasin D and B in various neurobiological experiments. These concentrations and time points can serve as a starting point for designing experiments with this compound.
| Cytochalasin | Application | Cell/Tissue Type | Concentration | Incubation Time | Observed Effect |
| Cytochalasin D | Neuroprotection | Cultured Rat Hippocampal Neurons | 10-100 nM | Pre-treatment | Attenuated amyloid beta-peptide neurotoxicity and reduced Ca2+ influx.[8] |
| Cytochalasin D | Inhibition of Neuritogenesis | Wild-type Cortical Neurons | 100 nM | 44 hours | Significantly decreased filopodia formation and impaired neuritogenesis.[7] |
| Cytochalasin B / D | Inhibition of Synaptic Plasticity | Teleost (Roach) Retina | 40 µM | Not specified | Inhibited light-dependent formation and maintenance of spinules and enhancement of feedback interaction.[11] |
| Cytochalasin B | Disruption of Growth Cone Motility | Cultured Aplysia Neurons | Not specified | 2-3 minutes | Reversibly blocked motility and eliminated most F-actin from the leading lamella.[3] |
| Cytochalasin B / D | Alteration of Short-Term Synaptic Plasticity | Xenopus Nerve-Muscle Cultures | Not specified | Not specified | Reduced synaptic depression induced by high-frequency stimulation.[5] |
Experimental Protocols
The following are detailed protocols adapted from studies using Cytochalasin D. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for this compound in your specific experimental system.
Protocol 1: Inhibition of Neuritogenesis in Cultured Cortical Neurons
This protocol is adapted from a study investigating the role of filopodia in neurite initiation.[7]
Materials:
-
Primary cortical neurons
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27)
-
Poly-D-lysine coated culture plates or coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Fluorescently-labeled phalloidin (B8060827) (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated surfaces at a desired density and culture overnight in a humidified incubator at 37°C and 5% CO₂.
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed neuronal culture medium. Based on data for Cytochalasin D, a starting concentration range of 10 nM to 1 µM is recommended.[7][8]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the culture medium with the this compound-containing medium or vehicle control medium.
-
Incubate for the desired duration (e.g., 24-48 hours).[7]
-
-
Immunofluorescence Staining for F-actin:
-
Gently wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) and DAPI in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify neurite outgrowth, filopodia number, and other morphological parameters using appropriate imaging software.
-
Protocol 2: Investigation of Synaptic Plasticity (LTP) in Hippocampal Slices
This protocol provides a general framework for studying the effect of this compound on long-term potentiation (LTP) in acute hippocampal slices.
Materials:
-
Rodent (e.g., rat or mouse)
-
Dissection tools
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Recovery chamber
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.
-
-
This compound Application:
-
Prepare a working solution of this compound in aCSF. A starting concentration range of 100 nM to 10 µM is suggested for initial experiments. Include a vehicle control.
-
Switch the perfusion to the aCSF containing this compound or vehicle and allow it to equilibrate for at least 20-30 minutes.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue to record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the pre-HFS baseline.
-
Compare the magnitude of LTP between the control and this compound-treated groups.
-
Signaling Pathways and Visualizations
Disruption of the actin cytoskeleton by this compound can impact several key signaling pathways in neurons. The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton and their downstream signaling is consequently affected.[12] Furthermore, pathways involved in synaptic plasticity, such as those involving calcium/calmodulin-dependent protein kinase II (CaMKII), are also influenced by the state of the actin network.
Below are diagrams created using Graphviz to illustrate these relationships.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of cytochalasins on the organization of actin filaments and microtubules in a neuronal growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of cytochalasins on the organization of actin filaments and microtubules in a neuronal growth cone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of cytochalasin treatment on short-term synaptic plasticity at developing neuromuscular junctions in frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytochalasins protect hippocampal neurons against amyloid beta-peptide toxicity: evidence that actin depolymerization suppresses Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochalasin D, actin polymerization inhibitor (CAS 22144-77-0) | Abcam [abcam.com]
- 10. apexbt.com [apexbt.com]
- 11. Cytochalasin inhibits light-dependent synaptic plasticity of horizontal cells in teleost retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cytochalasin G-Induced Cell Enucleation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell enucleation, the removal of the nucleus from a eukaryotic cell, is a critical technique in cell biology and drug development for studying nucleo-cytoplasmic interactions, creating cellular models for specific research purposes, and for applications in regenerative medicine. Cytochalasins are mycotoxins that have been widely used to induce enucleation by disrupting the actin cytoskeleton, a key component in maintaining cellular structure and facilitating nuclear extrusion. This document provides a detailed overview of the principles and a generalized protocol for using a cytochalasan, exemplified by the more commonly used Cytochalasin B and D, to achieve cell enucleation.
Mechanism of Action
Cytochalasins exert their biological effects primarily by interfering with actin polymerization. They bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers. This disruption of the actin cytoskeleton leads to a loss of cellular structural integrity, which, when combined with centrifugal force, facilitates the extrusion of the nucleus from the cell. The process can be envisioned as the cell, weakened by the disruption of its internal scaffolding, being unable to retain the nucleus under physical stress.
The general signaling pathway affected by cytochalasins leading to cell enucleation involves the inhibition of actin polymerization, which is a fundamental process in maintaining cell shape and internal organization.
Caption: Mechanism of Cytochalasan-Induced Enucleation.
Quantitative Data Summary
The efficiency of cytochalasan-induced enucleation can vary significantly depending on the cell type, the specific cytochalasan used, its concentration, and the centrifugation force. The following tables summarize quantitative data from studies using Cytochalasin B and D.
Table 1: Enucleation Efficiency of Cytochalasin B in Various Cell Lines
| Cell Line | Cytochalasin B Conc. (µg/mL) | Centrifugal Force (g) | Incubation Time (min) | Enucleation Efficiency (%) | Reference |
| L929 (Mouse Fibroblast) | 10 | 3,000 | 60 | ~98 | |
| Balb/c 3T3 (Mouse Fibroblast) | 10 | Varied | Not Specified | Force-dependent | |
| Swiss 3T3 (Mouse Fibroblast) | 10 | Varied | Not Specified | Force-dependent | |
| 3T3-K (Transformed Mouse) | 10 | Varied | Not Specified | Lower than 3T3 |
Table 2: Enucleation Efficiency of Cytochalasin D in Various Cell Lines
| Cell Line | Cytochalasin D Conc. (µg/mL) | Centrifugal Force (g) | Incubation Time (min) | Enucleation Efficiency (%) | Reference |
| Transformed Cells | Not Specified | Varied | Not Specified | More effective than CB |
Experimental Protocols
This section provides a generalized protocol for cell enucleation using a cytochalasan. Note: This is a template and must be optimized for your specific cell line and for this compound.
Materials
-
Adherent cells cultured on coverslips or in culture plates
-
This compound (or B/D as a starting point) stock solution (e.g., 10 mg/mL in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge with a swinging-bucket rotor
-
Microscope for cell visualization
Experimental Workflow
Caption: General workflow for cytochalasan-induced cell enucleation.
Step-by-Step Protocol
-
Cell Seeding: Seed adherent cells onto sterile glass coverslips or into multi-well plates at a density that will result in a sub-confluent monolayer after 24-48 hours of incubation.
-
Cytochalasin Treatment:
-
Prepare a working solution of this compound in pre-warmed complete culture medium. A starting concentration range of 1-20 µg/mL is recommended for optimization, based on data for Cytochalasin B and D.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.
-
-
Centrifugation:
-
For cells grown on coverslips, place the coverslips in a centrifuge tube with the cell side facing the bottom of the tube. Fill the tube with pre-warmed medium.
-
For cells in plates, ensure the plate can be securely placed in a suitable centrifuge rotor.
-
Centrifuge the cells at a force between 3,000 and 10,000 x g for 30-60 minutes at 37°C. The optimal g-force and duration are highly cell-type dependent.
-
-
Post-Centrifugation Processing:
-
Carefully remove the coverslips or plates from the centrifuge.
-
Gently wash the enucleated cells (cytoplasts) with warm PBS to remove detached nuclei and cellular debris.
-
Add fresh, pre-warmed complete culture medium to the cytoplasts.
-
-
Analysis:
-
Visualize the cells under a microscope to assess the enucleation efficiency. Staining with a DNA-specific dye (e.g., Hoechst 33342) can be used to confirm the absence of nuclei in the cytoplasts.
-
Enucleation efficiency can be calculated as: (Number of enucleated cells / Total number of cells) x 100%.
-
Troubleshooting
-
Low Enucleation Efficiency:
-
Increase the concentration of this compound.
-
Increase the centrifugation force or duration.
-
Optimize the incubation time with the cytochalasan.
-
-
High Cell Detachment/Lysis:
-
Decrease the centrifugation force or duration.
-
Decrease the concentration of this compound.
-
Ensure gentle handling during washing steps.
-
-
Variability in Results:
-
Ensure consistent cell density and passage number.
-
Maintain precise timing and temperature control throughout the protocol.
-
Conclusion
Cytochalasin-induced enucleation is a powerful tool for cell biology research. While specific protocols for this compound are not established, the general principles of actin disruption followed by centrifugation, as detailed for Cytochalasin B and D, provide a solid framework for developing a successful enucleation procedure. Careful optimization of the key parameters will be crucial for achieving high enucleation efficiency while maintaining cell viability.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Enucleation of mammalian cells by cytochalasin B. I. Characterization of anucleate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enucleation of mammalian cells with cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enucleation of normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phalloidin Staining Following Cytochalasin G Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a crucial role in maintaining cell shape, motility, and intracellular transport. Cytochalasins are a family of fungal metabolites that disrupt the actin cytoskeleton by inhibiting actin polymerization. Phalloidin (B8060827) is a bicyclic peptide toxin that specifically binds to F-actin with high affinity, making fluorescently-labeled phalloidin an invaluable tool for visualizing the actin cytoskeleton.
This document provides a detailed protocol for the fluorescent staining of F-actin using phalloidin in cells previously treated with Cytochalasin G. While Cytochalasin D is more commonly described in the literature, the protocol provided can be adapted for this compound, with the understanding that optimal concentrations and incubation times may need to be determined empirically. This guide also includes a summary of expected quantitative changes in the actin cytoskeleton based on studies with similar cytochalasins and diagrams illustrating the experimental workflow and the mechanism of action.
Mechanism of Action: this compound and Actin Polymerization
Cytochalasins, including this compound, exert their effects by binding to the barbed (fast-growing) end of F-actin filaments. This binding physically blocks the addition of new globular actin (G-actin) monomers to the filament, thereby inhibiting its elongation. This disruption of actin dynamics leads to a net depolymerization of existing filaments and subsequent changes in cell morphology and motility.
Caption: Mechanism of this compound action on actin polymerization.
Experimental Protocols
This section details the key experimental procedures for treating cells with this compound and subsequently staining for F-actin with phalloidin.
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced artifacts.
-
Treatment: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. Note: The optimal concentration and incubation time for this compound should be determined experimentally for each cell line and experimental condition. Based on studies with other cytochalasins like Cytochalasin D, a starting concentration range of 0.1 µM to 10 µM for an incubation period of 30 minutes to 24 hours can be considered. A vehicle control (medium with the same concentration of DMSO) should always be run in parallel. For example, a study on human mesenchymal stromal cells used 1µM Cytochalasin D for 24 hours to observe significant changes in the F-actin distribution[1][2].
-
Incubation: Remove the culture medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired time at 37°C and 5% CO2.
Phalloidin Staining Protocol
This protocol is adapted from standard phalloidin staining procedures and is suitable for cells treated with actin-disrupting agents.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a chemical fume hood.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer (optional): 1% Bovine Serum Albumin (BSA) in PBS.
-
Fluorescent Phalloidin Conjugate working solution (e.g., conjugated to Alexa Fluor 488, Rhodamine, etc.). Prepare according to the manufacturer's instructions.
-
Nuclear Counterstain (optional): DAPI or Hoechst stain.
-
Antifade Mounting Medium.
Procedure:
-
Washing: After this compound treatment, gently aspirate the medium and wash the cells twice with pre-warmed PBS.
-
Fixation: Add the 4% PFA fixation solution to the cells and incubate for 10-15 minutes at room temperature. It is crucial to use a cross-linking fixative like PFA to preserve the F-actin structure for phalloidin binding[3][4].
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization buffer (0.1% Triton X-100 in PBS) and incubate for 5-10 minutes at room temperature. This step is necessary to allow the phalloidin conjugate to enter the cell and bind to F-actin[5].
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): To reduce non-specific background staining, you can incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Phalloidin Staining: Aspirate the blocking buffer (if used) or PBS. Add the fluorescent phalloidin conjugate working solution to the coverslips, ensuring the cells are completely covered. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the phalloidin solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Caption: Experimental workflow for phalloidin staining after this compound treatment.
Data Presentation
The following table summarizes quantitative data from a study using Cytochalasin D, which is expected to have similar effects to this compound. These results demonstrate a significant redistribution of F-actin from the cell center towards the cell border.
| Parameter | Control (Untreated) | Cytochalasin D Treated (1µM, 24h) | Reference |
| F-actin Distribution | Evenly distributed throughout the cell, with prominent stress fibers. | Increased F-actin intensity at the cell border; reduced intensity in the cell center due to loss of stress fibers. | |
| F-actin Intensity over Nucleus | Baseline intensity. | Significantly lower F-actin intensity over the nucleus compared to control. | |
| Average F-actin per Cell | Baseline intensity. | Higher average F-actin intensity per cell, likely due to a significant decrease in cell size. | |
| Cell Morphology | Spread, well-defined shape. | Rounded morphology with a loss of defined stress fibers. |
Concluding Remarks
The protocol provided herein offers a robust starting point for visualizing the effects of this compound on the actin cytoskeleton. Researchers and drug development professionals can utilize this methodology to assess the impact of novel compounds on F-actin organization. It is important to reiterate that the optimal conditions for this compound treatment may vary depending on the cell type and experimental goals, and therefore, empirical determination of these parameters is highly recommended. The quantitative analysis of changes in F-actin distribution, as exemplified in the data table, provides a powerful means to characterize the cellular response to cytoskeletal-targeting agents.
References
- 1. Cytochalasin-induced actin disruption of polarized enterocytes can augment internalization of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of F-Actin Redistribution in Astrocytoma Cells Treated with Candidate Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cytochalasin G solubility and stability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of Cytochalasin G. The information provided is curated to help you troubleshoot common issues and refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound belongs to the cytochalasan family of fungal metabolites.[1] Like other members of this class, its primary mechanism of action is the disruption of the actin cytoskeleton.[2][3] Cytochalasins bind to the fast-growing "barbed" end of actin filaments, which blocks both the assembly and disassembly of actin monomers.[2][4] This capping of the filament ends leads to changes in cell morphology, inhibition of cell division, and can even induce apoptosis.
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a high-purity, anhydrous organic solvent like DMSO. A concentration of 5 mM or 10 mM is a common starting point. To minimize the potential for solvent-induced effects in your experiments, the final concentration of the organic solvent in your aqueous working solution should be kept low, typically at or below 0.1%.
Q4: What are the optimal storage conditions for this compound?
This compound, as a solid, should be stored at -20°C in a desiccated environment. Stock solutions prepared in DMSO should also be stored at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes. Some cytochalasins are sensitive to light and should be stored in the dark.
Q5: How stable is this compound in solution?
Stock solutions of cytochalasins in DMSO are generally stable for several months when stored properly at -20°C. However, stability in aqueous media is significantly lower. It is highly recommended to prepare fresh working dilutions in your aqueous experimental buffer immediately before use.
Data Presentation: Solubility and Stability
The following tables summarize the solubility and stability information for closely related cytochalasins, which can serve as a guide for working with this compound.
Table 1: Solubility of Common Cytochalasins
| Compound | Solvent | Solubility | Temperature |
| Cytochalasin B | Dimethylformamide (DMF) | 492 mg/mL | Room Temperature |
| Cytochalasin B | Dimethyl Sulfoxide (DMSO) | 371 mg/mL | Room Temperature |
| Cytochalasin B | Ethanol | 35 mg/mL | Room Temperature |
| Cytochalasin B | Acetone | 10 mg/mL | Room Temperature |
| Cytochalasin D | Dimethyl Sulfoxide (DMSO) | >10 mM | Not Specified |
| Cytochalasin D | Dichloromethane | ~10 mg/mL | Not Specified |
Data for Cytochalasin B from Sigma-Aldrich product information sheet. Data for Cytochalasin D from APExBIO and Cayman Chemical product information.
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 24 months or longer | Store in a desiccated, dark environment. |
| Stock Solution in DMSO | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution in Aqueous Media | Use Immediately | Not recommended for storage | Prepare fresh for each experiment due to poor stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Precision balance and appropriate personal protective equipment (PPE)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the required amount of this compound in a sterile, chemically resistant container. For a 10 mM stock solution, you will need to calculate the mass based on the molecular weight of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, if the molecular weight of this compound is 500 g/mol , you would dissolve 5 mg in 1 mL of DMSO.
-
Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).
-
Mix thoroughly by gentle pipetting.
-
Use the working solution immediately in your experiment.
Troubleshooting Guides
Problem 1: Precipitation of this compound in aqueous working solution.
-
Possible Cause: Poor aqueous solubility of cytochalasins.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your experimental system (typically ≤ 0.1%).
-
Prepare the working solution immediately before use and do not store it.
-
Gentle warming or brief sonication of the final diluted solution may help to redissolve small amounts of precipitate.
-
Problem 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound.
-
Solution:
-
Ensure proper storage of both the solid compound and stock solutions at -20°C, protected from light and moisture.
-
Avoid multiple freeze-thaw cycles by using single-use aliquots.
-
Always prepare fresh working dilutions for each experiment.
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution:
-
Use a precision balance for weighing the solid compound.
-
Ensure the solid is completely dissolved in the solvent before making aliquots.
-
Problem 3: Observing off-target effects.
-
Possible Cause: Some cytochalasins, like Cytochalasin B, are known to have off-target effects, such as the inhibition of glucose transport.
-
Solution:
-
If you suspect off-target effects are influencing your results, consider using a different cytochalasan with a more specific mode of action, if available. For example, Cytochalasin D is a more potent inhibitor of actin polymerization than Cytochalasin B but has a lesser effect on glucose transport.
-
Include appropriate controls in your experimental design.
-
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Cytochalasin Concentration and Avoiding Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Cytochalasins, a class of potent actin polymerization inhibitors. Due to the limited availability of specific data for Cytochalasin G, this guide leverages the extensive research conducted on other members of the cytochalasan family, particularly Cytochalasin B and D, to provide general best practices. The principles of actin cytoskeleton disruption and potential cytotoxicity are largely conserved across this class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for Cytochalasins?
Cytochalasins are fungal metabolites that primarily act by disrupting the actin cytoskeleton.[1][2] They bind to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[1][3] This disruption of actin dynamics interferes with crucial cellular processes such as cell division, motility, and the maintenance of cell shape, which can ultimately lead to apoptosis (programmed cell death).[1]
Q2: I'm observing high levels of cell death in my experiments. How can I determine the optimal, non-cytotoxic concentration of a Cytochalasin?
To determine the optimal concentration, it is crucial to perform a dose-response experiment. This involves treating your specific cell line with a range of Cytochalasin concentrations and assessing cell viability at different time points (e.g., 24, 48, 72 hours). The goal is to find the lowest effective concentration that elicits the desired biological effect on the actin cytoskeleton without causing widespread cell death.
Troubleshooting Unexpected Cytotoxicity:
-
High Concentration: The most common cause of cytotoxicity is a concentration that is too high for the specific cell type and experimental conditions. Always start with a low concentration and titrate upwards.
-
Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve the Cytochalasin (e.g., DMSO) is not toxic to your cells. Include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Cytochalasins. What is non-toxic for one cell line may be highly toxic for another.
-
Off-Target Effects: Some Cytochalasins, like Cytochalasin B, can have off-target effects, such as the inhibition of glucose transport, which can contribute to cell death.
Q3: What are the visual signs of cytotoxicity in cells treated with Cytochalasins?
Cells undergoing cytotoxicity due to Cytochalasin treatment may exhibit several morphological changes, including:
-
Cell Rounding and Detachment: Due to the disruption of the actin cytoskeleton, cells may lose their adherence and adopt a rounded morphology.
-
Membrane Blebbing: The cell membrane may show irregular bulges or "blebs."
-
Cell Shrinkage: The overall size of the cell may decrease.
-
Formation of Apoptotic Bodies: In late-stage apoptosis, the cell may break down into smaller, membrane-bound fragments.
Q4: How can I distinguish between the desired effects on the actin cytoskeleton and general cytotoxicity?
It is essential to use specific assays to differentiate between the intended biological effect and unintended cytotoxicity.
-
Actin Staining: Use fluorescently labeled phalloidin (B8060827) to visualize the actin cytoskeleton. At optimal concentrations, you should observe changes in actin organization (e.g., punctate actin, loss of stress fibers) without significant signs of apoptosis.
-
Viability Assays: Simultaneously perform cell viability assays (e.g., MTT, MTS, or Trypan Blue exclusion) to quantify the percentage of living cells.
-
Apoptosis Assays: To confirm if cell death is occurring via apoptosis, you can use assays like Annexin V/Propidium Iodide (PI) staining.
Experimental Protocols
Below are detailed protocols for common assays used to assess cell viability and the effects of Cytochalasins on the actin cytoskeleton.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the Cytochalasin in fresh culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of Cytochalasin for the chosen duration.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Actin Cytoskeleton Visualization: Phalloidin Staining
Fluorescently labeled phalloidin binds to F-actin with high affinity, allowing for the visualization of the actin cytoskeleton.
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Treatment: Treat the cells with the desired concentration of Cytochalasin.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS and then incubate with a fluorescently labeled phalloidin solution in the dark.
-
Mounting and Imaging: Wash the cells again, mount the coverslips onto microscope slides, and visualize the actin cytoskeleton using a fluorescence microscope.
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations (IC50 values) for different Cytochalasins across various cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
| Cytochalasin | Cell Line | Assay | IC50 Value (µM) | Reference |
| Cytochalasin D | P388/ADR leukemia | MTT | 42 | |
| Cytochalasin B | P388/ADR leukemia | MTT | 100 | |
| Cytochalasin | HeLa | CellTiter Blue | 4.96 - 7.30 | |
| Cytochalasin | Various Cancer Lines | MTT | 1.55 - 11.28 | |
| Cytochalasin B | A549 and H1299 | Plating Efficiency | Significant reduction at 10 µM after 24h |
Visual Guides
Experimental Workflow for Optimizing Cytochalasin Concentration
Caption: A flowchart outlining the steps to determine the optimal experimental concentration of a Cytochalasin.
Troubleshooting Guide for Unexpected Cytotoxicity
Caption: A decision tree to help identify and resolve common causes of unexpected cytotoxicity in Cytochalasin experiments.
Signaling Pathway Disruption by Cytochalasins
Caption: A diagram illustrating how Cytochalasins disrupt actin polymerization, leading to the inhibition of various cellular processes and the potential induction of apoptosis.
References
Troubleshooting Inconsistent Results with Cytochalasin G: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals when using Cytochalasin G. Our aim is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing variable or no effect on actin polymerization. What are the possible causes?
A1: Inconsistent effects of this compound can stem from several factors:
-
Improper Storage and Handling: Cytochalasins are sensitive to light and repeated freeze-thaw cycles.[1] Stock solutions should be stored in the dark at -20°C and aliquoted to minimize degradation.[2][3][4]
-
Suboptimal Concentration: The effective concentration of cytochalasins can vary significantly between cell types.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
-
Solubility Issues: Cytochalasins are poorly soluble in aqueous solutions. Ensure that your final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.1%) to prevent precipitation of the compound and to avoid solvent-induced cytotoxicity.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence cellular responses to treatment. Standardize these conditions across experiments to ensure reproducibility.
Q2: I am observing unexpected morphological changes in my cells that don't seem to be related to actin disruption. Could these be off-target effects?
A2: While this compound's primary target is actin polymerization, off-target effects, though not well-documented specifically for this compound, are a known characteristic of the cytochalasan family. For instance, Cytochalasin B is a known inhibitor of glucose transport. To determine if you are observing an off-target effect:
-
Use a Different Actin Inhibitor: Employ an actin inhibitor with a different mechanism of action, such as Latrunculin (sequesters G-actin monomers), to see if the same phenotype is produced.
-
Perform a Rescue Experiment: If possible, transfect your cells with a cytochalasin-resistant actin mutant to see if the phenotype is reversed.
-
Consult the Literature: Review scientific literature for any reported off-target effects of cytochalasins in your specific experimental system.
Q3: How should I prepare my this compound stock and working solutions to ensure consistency?
A3: Proper solution preparation is critical for reproducible results.
-
Stock Solution: Dissolve powdered this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Use a vortex or sonication to ensure it is fully dissolved. Store this stock solution in small, single-use aliquots at -20°C, protected from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration remains below 0.1% to avoid solvent effects on the cells.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Complete lack of effect | Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot new stocks and store at -20°C, protected from light. |
| Insufficient Concentration: The concentration used is too low for the specific cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal effective concentration. | |
| Precipitation of Compound: Poor solubility in the final working solution. | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (≤ 0.1%). Prepare the working solution fresh before each experiment. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell confluency, passage number, or media composition. | Standardize all cell culture parameters. Ensure cells are seeded at the same density and treated at a consistent confluency. |
| Inaccurate Pipetting: Errors in preparing serial dilutions. | Calibrate your pipettes regularly. Use a fresh set of tips for each dilution. | |
| Incubation Time: Variation in the duration of treatment. | Use a timer to ensure consistent incubation times across all experiments. | |
| High cell toxicity/death | High DMSO Concentration: The final concentration of the solvent is toxic to the cells. | Calculate and ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically ≤ 0.1%). |
| Compound Concentration Too High: The concentration of this compound is causing widespread apoptosis. | Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your cell line and use a concentration below this for your experiments. |
Data Presentation: Comparative Bioactivity of Cytochalasans
Direct quantitative data for this compound is limited in the literature. The following table summarizes the reported cytotoxic effects of other closely related cytochalasans to provide a reference range for determining appropriate experimental concentrations. IC50 values can vary significantly based on the cell line and assay conditions.
| Compound | Cell Line | Effect | IC50 / Effective Dose (ED50) |
| Zygosporin E | HeLa | Growth Inhibition | 0.4 µg/mL |
| Zygosporin E acetate | HeLa | Growth Inhibition | > 10 µg/mL |
| Hexahydrocytochalasin D | HeLa | Growth Inhibition | 0.23 µg/mL |
| Dodecahydrocytochalasin D | HeLa | Growth Inhibition | 3.4 µg/mL |
| 15-oxo-cytochalasin D | HeLa | Growth Inhibition | 1.3 µg/mL |
| Cytochalasin B | B16F10 | Cytotoxicity | 25.9 µM |
| Cytochalasin F | B16F10 | Cytotoxicity | 8.8 µM |
| Cytochalasin D | M109c | Cytotoxicity | 3 µM (3h exposure) |
| Cytochalasin D | P388/ADR | Cytotoxicity | 42 µM |
| Triseptatin (a cytochalasan) | Various Cancer Cell Lines | Cytotoxicity | 1.80 - 11.28 µM |
| Deoxaphomin B (a cytochalasan) | Various Cancer Cell Lines | Cytotoxicity | 1.55 - 6.91 µM |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of culture medium).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Protocol 2: Visualization of Actin Cytoskeleton Disruption
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or a vehicle control (DMSO) for the appropriate duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Incubate with fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium. Visualize the cells using a fluorescence microscope.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Caption: The signaling pathway illustrating how this compound inhibits actin polymerization.
References
- 1. Diversely Functionalised Cytochalasins through Mutasynthesis and Semi‐Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytochalasin G-Induced Cell Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cell stress during experiments involving Cytochalasin G. As specific data for this compound is limited, this guide incorporates data and protocols from closely related and well-studied cytochalasins, such as Cytochalasin D, to provide a robust framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, like other members of the cytochalasin family, primarily functions by disrupting the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, which blocks the addition of new actin monomers and inhibits filament elongation. This interference with actin polymerization leads to changes in cell morphology, motility, and can induce apoptosis.
Q2: What are the common signs of cell stress induced by this compound?
A2: Common indicators of cell stress include significant changes in cell morphology such as cell rounding, membrane blebbing, and detachment from the substrate. At the molecular level, you may observe the induction of apoptotic pathways, characterized by caspase activation and DNA fragmentation.
Q3: How can I determine the optimal concentration of this compound for my experiment while minimizing cytotoxicity?
A3: The optimal concentration is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment and assess cell viability using an MTT or similar assay. Aim for the lowest concentration that elicits the desired biological effect on the actin cytoskeleton without causing widespread cell death. It is recommended to start with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to identify an approximate effective range.[1]
Q4: What is the recommended solvent for this compound and what precautions should I take?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final working concentration.
Q5: How can I confirm that the observed cellular effects are due to actin disruption and not off-target effects?
A5: To ensure the observed phenotype is a direct result of actin cytoskeleton disruption, several controls can be implemented. Use an alternative actin inhibitor with a different mechanism of action, such as Latrunculin A (which sequesters G-actin monomers), to see if it recapitulates the phenotype. Additionally, performing rescue experiments with a cytochalasin-resistant actin mutant can provide strong evidence for on-target effects.[3]
Troubleshooting Guides
Problem 1: Inconsistent or weak F-actin staining with phalloidin (B8060827) after this compound treatment.
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal Fixation | Avoid using methanol-based fixatives as they can disrupt actin filament structure. Use a methanol-free formaldehyde (B43269) solution (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.[3][4] |
| Inadequate Permeabilization | Ensure complete permeabilization to allow phalloidin to access intracellular actin. A 5-10 minute incubation with 0.1% Triton X-100 in PBS at room temperature is generally effective. |
| Phalloidin Degradation | Phalloidin conjugates are light-sensitive. Protect staining solutions and stained samples from light. Prepare fresh staining solutions and store stock solutions as recommended by the manufacturer. |
| Incorrect Staining Concentration or Incubation Time | The optimal concentration and incubation time can vary. Titrate the phalloidin conjugate to find the optimal dilution (typically between 1:100 and 1:1000). Incubation times can range from 20 to 60 minutes at room temperature. |
Problem 2: High levels of apoptosis or cell death observed even at low concentrations.
| Possible Cause | Troubleshooting & Optimization |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytochalasins. Perform a careful dose-response and time-course experiment to determine the IC50 value for your specific cell line. |
| Prolonged Incubation Time | The cytotoxic effects of this compound are time-dependent. Reduce the incubation time to the minimum required to observe the desired effect on the actin cytoskeleton. |
| Solvent Cytotoxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration in your culture medium is below 0.1%. |
Problem 3: Difficulty in quantifying changes in the G-actin/F-actin ratio.
| Possible Cause | Troubleshooting & Optimization |
| Inefficient Cell Lysis and Fractionation | Incomplete cell lysis or cross-contamination between the G-actin (supernatant) and F-actin (pellet) fractions can lead to inaccurate results. Optimize your lysis buffer and centrifugation steps. |
| Inaccurate Protein Quantification | Ensure accurate protein concentration determination for all samples before downstream analysis like Western blotting. Use appropriate loading controls and validate the linearity of the antibody signal. |
Quantitative Data Summary
Note: Specific IC50 values for this compound are not widely available. The following tables provide data for the closely related Cytochalasin D as a reference for experimental design.
Table 1: Illustrative IC50 Values for Cytochalasin D in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa (Cervical Cancer) | 48 | ~2.5 |
| A549 (Lung Cancer) | 48 | ~5.0 |
| Jurkat (T-cell leukemia) | 24 | ~1.0 |
| MRC5 (Normal lung fibroblast) | 72 | 2.36 |
Table 2: Effective Concentrations of Cytochalasins for Actin Disruption
| Compound | Effective Concentration for Actin Disruption (µM) |
| Cytochalasin B | 0.5 - 10 |
| Cytochalasin D | 0.2 - 2 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to determine the cytotoxicity of this compound.
Materials:
-
This compound
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Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Visualization of F-Actin Cytoskeleton using Phalloidin Staining
This protocol allows for the visualization of changes in the actin cytoskeleton upon treatment with this compound.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium with DAPI
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol enables the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to cell stress and apoptosis.
Caption: A typical experimental workflow for studying this compound-induced cell stress.
References
Cytochalasin G degradation in cell culture media
This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of Cytochalasin G in cell culture media. As specific degradation kinetics for this compound are not extensively documented in public literature, this information is based on the general chemical properties of the cytochalasan family and standard best practices for handling small molecules in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiment with this compound is yielding inconsistent or weaker-than-expected results. Could the compound be degrading?
A1: Yes, inconsistent results are often a primary indicator of compound instability. Several factors could be at play:
-
Degradation in Media: this compound, like many complex metabolites, can degrade when incubated in aqueous, nutrient-rich cell culture media at 37°C. The rate of degradation can be influenced by media pH, exposure to light, and incubation time. Some cytochalasins have been reported to be inactivated under acidic conditions[1].
-
Improper Storage: The stability of this compound in its powdered form and in stock solutions is critical. Stock solutions, typically prepared in DMSO, are stable for months when stored correctly at –20°C, but repeated freeze-thaw cycles should be avoided[2].
-
Precipitation: When the DMSO stock solution is diluted into aqueous culture media, the compound can sometimes precipitate if the final DMSO concentration is too low or the compound's solubility limit is exceeded. This reduces the effective concentration.
-
Cell Line Variability: Different cell lines can exhibit varied sensitivity to cytochalasins, which may be misinterpreted as a compound stability issue[1].
Q2: What are the visible signs that my this compound has lost activity?
A2: The most direct sign is a reduction or complete loss of the expected biological phenotype. Cytochalasins primarily act by disrupting the actin cytoskeleton[3][4]. You may observe:
-
A less pronounced effect on cell morphology (e.g., reduced cell rounding or membrane blebbing).
-
Failure to inhibit cell motility or cytokinesis at previously effective concentrations.
-
The need to use progressively higher concentrations to achieve the same biological effect.
Q3: How should I prepare and store this compound to maximize its stability?
A3: Proper handling is crucial. Follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, sterile DMSO. A product sheet for the related Cytochalasin D recommends dissolving in DMSO at up to 25 mg/mL[2].
-
Aliquoting: Immediately after preparation, divide the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and avoids the damaging effects of repeated freeze-thaw cycles[2].
-
Storage: Store the aliquots at –20°C or –80°C, protected from light. When stored this way, DMSO stock solutions are typically stable for several months[2].
-
Working Solution: On the day of the experiment, thaw a single aliquot and dilute it into your pre-warmed cell culture media immediately before adding it to your cells. Do not store diluted solutions in aqueous media for extended periods.
Q4: What factors in my cell culture media could be causing this compound to degrade?
A4: Several factors can contribute to the degradation of small molecules in culture media:
-
pH: As noted, some cytochalasins are sensitive to acidic conditions[1]. Ensure your media is properly buffered with HEPES or bicarbonate and that the incubator's CO₂ level is correctly calibrated to maintain physiological pH (~7.4).
-
Temperature: Incubation at 37°C will accelerate any chemical degradation process compared to storage at low temperatures.
-
Light: Many complex organic molecules are light-sensitive. Protect your media containing this compound from direct light exposure by keeping plates or flasks covered.
-
Reactive Components: Some media components or cellular metabolic byproducts could potentially react with and inactivate the compound over long incubation periods.
Quantitative Data Summary
Specific quantitative data on the half-life of this compound in cell culture media is limited. The following table summarizes general stability parameters and handling advice based on common laboratory practice and data for related compounds like Cytochalasin D.
| Parameter | Condition / Recommendation | Rationale / Reference |
| Solvent for Stock | Anhydrous DMSO | Provides high solubility and stability for long-term storage.[2] |
| Stock Storage Temp. | -20°C to -80°C | Minimizes chemical degradation. |
| Stock Solution Stability | Up to 3 months at -20°C | Based on data for Cytochalasin D. Avoid repeated freeze-thaw cycles.[2] |
| pH Sensitivity | Potential inactivation in acidic conditions | Some cytochalasins are known to be unstable at low pH.[1] |
| Light Sensitivity | Protect from light | Standard practice for complex organic molecules to prevent photodegradation. |
| Working Solution Stability | Prepare fresh before use | Stability in aqueous media at 37°C is not guaranteed; degradation is likely. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes
Methodology:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Perform this calculation based on the molecular weight provided by the manufacturer.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO directly to the vial containing the this compound powder.
-
Vortex gently until the powder is completely dissolved. Visually inspect for any remaining particulates.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in sterile, light-protecting (amber) or covered microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at –20°C or –80°C until needed.
Protocol 2: General Method for Assessing this compound Stability in Media
Objective: To determine the rate of this compound degradation in a specific cell culture medium under experimental conditions. This requires access to analytical instrumentation like High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (the same type used in your experiments)
-
Sterile tubes or a multi-well plate
-
Calibrated 37°C incubator with controlled CO₂
-
HPLC or HPLC-MS system
Methodology:
-
Sample Preparation: Spike pre-warmed, complete cell culture medium with this compound to your typical final working concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after mixing, remove an aliquot (e.g., 200 µL). This is your T=0 sample. Store it immediately at –80°C to halt any degradation.
-
Incubation: Place the remaining medium containing this compound in a 37°C incubator. If testing for light sensitivity, prepare a parallel sample wrapped in aluminum foil.
-
Time-Course Sampling: At regular intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), remove an aliquot and immediately freeze it at –80°C.
-
Sample Analysis:
-
Once all time points are collected, thaw the samples.
-
Perform a protein precipitation step (e.g., by adding 3 volumes of cold acetonitrile) to remove media components that could interfere with analysis. Centrifuge to pellet the precipitate.
-
Analyze the supernatant from each time point using a validated HPLC or HPLC-MS method to quantify the concentration of the intact this compound.
-
-
Data Analysis: Plot the concentration of this compound versus time. From this curve, you can calculate the compound's half-life (t½) in your specific media and under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Key factors influencing the stability of this compound.
Caption: Experimental workflow for assessing compound stability in media.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Destabilization of actin filaments as a requirement for the secretion of catecholamines from permeabilized chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Microscopy Artifacts with Cytochalasins
This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot and prevent artifacts when using cytochalasins in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cytochalasins?
Cytochalasins are fungal metabolites that primarily act by binding to the barbed (fast-growing) end of actin filaments.[1][2][3][4] This action blocks the addition of new actin monomers, thereby inhibiting actin polymerization and elongation.[1] Some cytochalasins can also induce depolymerization of existing actin filaments and, at higher concentrations, may sever them. This disruption of the actin cytoskeleton leads to changes in cell morphology, motility, and division.
Q2: What are the common morphological changes observed in cells treated with cytochalasins?
Treatment with cytochalasins typically induces a range of morphological changes, including:
-
Cell Rounding: Disruption of the actin cytoskeleton leads to a loss of cell adhesion and a rounded-up appearance.
-
Actin Aggregation: Instead of organized filaments, actin can form aggregates or "hairy" structures within the cell.
-
Inhibition of Membrane Ruffling: The dynamic movement of the cell membrane, which is dependent on actin polymerization, is inhibited.
-
Formation of Multinucleated Cells: Cytochalasins can inhibit cytokinesis (the final stage of cell division) without affecting nuclear division, resulting in cells with multiple nuclei.
Q3: What are potential off-target effects of cytochalasins?
While potent actin inhibitors, some cytochalasins have known off-target effects. For instance, Cytochalasin B is a known inhibitor of glucose transport. Cytochalasin D is generally considered more specific to actin but can affect signaling pathways like MAPK at higher concentrations. It is crucial to consult the literature for the specific off-target effects of the cytochalasin being used and to employ the lowest effective concentration to minimize these effects.
Q4: How can I be sure the observed effects are due to actin disruption and not off-target effects?
To confirm that your observations are a direct result of actin cytoskeleton disruption, consider the following control experiments:
-
Use an inhibitor with a different mechanism: Employ an actin inhibitor with a different mode of action, such as Latrunculin (sequesters G-actin monomers), to see if it phenocopies the effects of the cytochalasin.
-
Use a negative control: For Cytochalasin B, Dihydrocytochalasin B can be used as a negative control as it inhibits actin polymerization but does not affect glucose transport.
-
Rescue experiment: If possible, wash out the cytochalasin and observe if the cellular phenotype reverts to normal.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect on cell morphology or actin filaments. | Insufficient concentration or incubation time: The concentration of the cytochalasin may be too low, or the incubation time too short for the specific cell type. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. Start with a range of concentrations (e.g., 0.2 µM to 10 µM) and time points (e.g., 30 min, 1h, 2h). |
| Compound degradation: The cytochalasin stock solution may have degraded due to improper storage. | Prepare a fresh stock solution from powder. Store stock solutions at -20°C in a suitable solvent like DMSO. | |
| Excessive cell death or widespread, non-specific aggregation. | Concentration is too high: High concentrations of cytochalasins can be cytotoxic and lead to apoptosis or necrosis. | Reduce the concentration of the cytochalasin. Determine the IC50 for cytotoxicity in your cell line using an assay like MTT. |
| Prolonged incubation: Long exposure to the compound, even at lower concentrations, can lead to cytotoxicity. | Reduce the incubation time. | |
| Inconsistent or weak fluorescent staining of actin (e.g., with phalloidin). | Suboptimal fixation: Certain fixatives, like methanol, can alter actin filament structure, leading to poor phalloidin (B8060827) binding. | Use a paraformaldehyde (PFA)-based fixation protocol, which has been shown to better preserve actin cytoskeleton architecture. |
| Inadequate permeabilization: Insufficient permeabilization of the cell membrane will prevent the fluorescent probe from reaching the intracellular actin filaments. | Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100). A typical starting point is 0.1% Triton X-100 for 5-10 minutes. | |
| Probe degradation: Fluorescently-conjugated phalloidin is light-sensitive. | Protect the phalloidin solution from light and use it promptly after preparation. | |
| Artifactual actin structures not consistent with expected disruption. | Fixation artifacts: The fixation process itself can sometimes induce changes in cellular structures. | Test different fixation protocols, varying parameters such as fixation time and temperature, to ensure the observed structures are not artifacts. |
| High expression of fluorescent actin reporters (e.g., LifeAct-GFP): Overexpression of actin-binding fluorescent proteins can itself cause artifacts by altering actin dynamics. | Use cell lines with stable, low expression of the fluorescent reporter. Titrate the expression level to the lowest detectable level that allows for imaging. |
Quantitative Data Summary
The effective concentration of cytochalasins can vary significantly depending on the cell type, assay, and specific endpoint being measured. The following table provides a general range of concentrations reported in the literature for commonly used cytochalasins.
| Compound | Primary On-Target Effect | Effective Concentration (Actin Disruption) | Major Off-Target Effect(s) |
| Cytochalasin B | Inhibition of actin polymerization by capping the barbed end of F-actin. | 0.5 - 10 µM | Inhibition of glucose transport. |
| Cytochalasin D | Potent inhibition of actin polymerization by capping the barbed end of F-actin. | 0.2 - 2 µM | Weaker inhibition of glucose transport compared to Cytochalasin B. Can inhibit MAPK signaling at higher concentrations. |
| Dihydrocytochalasin B | Inhibition of actin polymerization. | Similar to Cytochalasin B | Does not inhibit glucose transport. |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Experimental Protocols
Protocol 1: Visualization of Actin Cytoskeleton Disruption by Phalloidin Staining
Materials:
-
Cells cultured on glass coverslips
-
Cytochalasin stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate to achieve 50-70% confluency on the day of the experiment.
-
Cell Treatment: Prepare the desired working concentration of the cytochalasin by diluting the stock solution in pre-warmed complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO). Remove the old medium and add the treatment or control medium to the cells. Incubate for the desired time (e.g., 30 minutes to 2 hours).
-
Fixation: Gently wash the cells twice with PBS. Add 4% PFA in PBS and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.
-
Phalloidin Staining: Wash the cells three times with PBS. Add the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) and incubate for 20-30 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Add the DAPI solution and incubate for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS. Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Mechanism of action of cytochalasins on actin polymerization.
Caption: A typical experimental workflow for visualizing the effects of cytochalasins.
Caption: A logical workflow for troubleshooting common issues in cytochalasin experiments.
References
Technical Support Center: Long-Term Cytochalasan G Treatment In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Cytochalasin G in long-term in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Disclaimer: While this guide focuses on this compound, specific quantitative data and detailed protocols for this particular cytochalasan are limited in published literature. Therefore, much of the information provided is based on studies of closely related and well-characterized cytochalasan family members, such as Cytochalasin B and D. Researchers should use this information as a general guide and perform careful dose-response and time-course experiments to optimize protocols for their specific cell type and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, like other members of the cytochalasan family, primarily functions by disrupting the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments (F-actin), which inhibits both the assembly and disassembly of actin monomers.[1][2] This interference with actin polymerization leads to changes in cell morphology, inhibition of cellular processes like cell division, and can even induce apoptosis (programmed cell death).[1]
Q2: What are the expected morphological changes in cells after long-term treatment with this compound?
A2: Long-term exposure to cytochalasans typically induces significant changes in cell morphology. You can expect to observe cell rounding, retraction of cellular processes, and a disorganized actin cytoskeleton.[3] In many cell types, this leads to an "arborized" or branched appearance.[4] Inhibition of cytokinesis, the final stage of cell division, can also result in the formation of large, multinucleated cells.
Q3: What are the potential off-target effects of this compound?
A3: While the primary target of cytochalasans is actin, off-target effects have been reported, most notably for Cytochalasin B, which can inhibit glucose transport. Although less studied for this compound, it is crucial to consider that long-term treatment may lead to secondary effects unrelated to direct actin disruption. These can include alterations in gene expression and interference with certain signaling pathways. To distinguish between on-target and off-target effects, it is essential to use appropriate controls, such as other actin inhibitors with different mechanisms of action (e.g., latrunculins) or inactive analogs of cytochalasans if available.
Q4: Can long-term this compound treatment induce apoptosis?
A4: Yes, disruption of the actin cytoskeleton is a known inducer of apoptosis in many cell types. The sustained stress on cellular structure and function due to actin filament disruption can trigger programmed cell death pathways. The specific signaling cascades can vary between cell types but often involve the mitochondrial (intrinsic) pathway, characterized by the activation of caspases like caspase-9 and caspase-3.
Q5: What is a typical effective concentration range for this compound?
A5: The effective concentration of this compound can vary significantly depending on the cell line and the biological process being studied. For many cytochalasans, effects on cell morphology and actin organization are observed in the low micromolar (0.2-20 µM) range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment, balancing the desired effect with minimizing cytotoxicity.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected changes in cell morphology and viability.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a thorough dose-response experiment to identify the optimal concentration of this compound for your cell line and desired experimental window. Start with a broad range of concentrations and narrow it down based on observed effects on cell morphology and viability (e.g., using a cell viability assay like MTT or trypan blue exclusion).
-
-
Possible Cause 2: Cell line-specific sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to cytoskeletal drugs. What is effective in one cell line may be toxic in another. It is essential to establish the optimal conditions for each cell line you work with.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and consistent across all experimental and control groups. Always include a vehicle control (medium with the same concentration of DMSO as the treatment group).
-
-
Possible Cause 4: Long-term culture issues.
-
Solution: Long-term in vitro experiments are prone to issues like nutrient depletion, accumulation of waste products, and evaporation. Ensure you are refreshing the culture medium with fresh this compound at appropriate intervals to maintain a consistent drug concentration and a healthy culture environment.
-
Problem 2: Difficulty in visualizing actin cytoskeleton changes.
-
Possible Cause 1: Suboptimal fixation or permeabilization.
-
Solution: The choice of fixative and permeabilization agent is critical for preserving actin filament structures for imaging. Methanol-based fixatives can sometimes disrupt fine actin structures. Consider using a formaldehyde-based fixative (e.g., 4% paraformaldehyde in PBS) followed by permeabilization with a non-ionic detergent like Triton X-100 (e.g., 0.1% in PBS).
-
-
Possible Cause 2: Issues with phalloidin (B8060827) staining.
-
Solution: Phalloidin conjugates are light-sensitive and can photobleach. Protect your samples from light during and after staining. Ensure you are using the correct concentration of fluorescently labeled phalloidin and an appropriate incubation time for your cell type.
-
Problem 3: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Assay interference.
-
Solution: Some compounds can interfere with the reagents used in colorimetric or fluorometric viability assays (e.g., MTT, WST-1). Run a cell-free control with this compound and the assay reagents to check for any direct chemical reactions.
-
-
Possible Cause 2: Incorrect timing of the assay.
-
Solution: Cytotoxic effects can be time-dependent. A single time-point assay might not capture the full picture. Consider performing a time-course experiment to determine the optimal endpoint for your cytotoxicity assessment.
-
Quantitative Data Summary
| Cytochalasan | Cell Line | Assay Type | Incubation Time | Reported IC50 (µM) | Reference |
| Cytochalasin B | HeLa | WST-8 | Not Specified | 7.9 | |
| Cytochalasin D | P388/ADR Leukemia | MTT | Not Specified | 42 | |
| Cytochalasin E | Various | Not Specified | Not Specified | Potent inhibitor | |
| Triseptatin (a cytochalasan) | HeLa | CellTiter Blue | Not Specified | 4.96 | |
| Deoxaphomin B (a cytochalasan) | HeLa | CellTiter Blue | Not Specified | 7.30 |
Experimental Protocols
Protocol 1: General Procedure for Long-Term this compound Treatment in Adherent Cells
-
Cell Seeding: Plate cells at a density that will allow for long-term growth without reaching over-confluency during the experiment. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Preparation of this compound Stock Solution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it in pre-warmed complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with DMSO).
-
Long-Term Maintenance: For multi-day experiments, replace the medium with fresh medium containing this compound every 24-48 hours, depending on the metabolic rate of your cell line.
-
Analysis: At designated time points, harvest cells for downstream analysis, such as viability assays, morphological assessment, protein extraction for western blotting, or fixation for immunofluorescence staining.
Protocol 2: Visualization of Actin Cytoskeleton by Phalloidin Staining
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound as described in Protocol 1.
-
Fixation: After treatment, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Incubate the cells with a fluorescently-conjugated phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Nuclear Staining (Optional): Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound on actin polymerization.
Caption: Intrinsic apoptosis pathway induced by cytoskeletal disruption.
Caption: General experimental workflow for long-term this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cytochalasin G and Cytochalasin D: Potency in Actin Polymerization Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative potency and mechanisms of Cytochalasin G and Cytochalasin D, two fungal metabolites known for their profound effects on the actin cytoskeleton.
This guide provides a detailed comparison of this compound and Cytochalasin D, focusing on their efficacy as inhibitors of actin polymerization. While both belong to the cytochalasan family of mycotoxins, available data suggests a significant disparity in their potencies. This document synthesizes the current understanding of their mechanisms, presents available quantitative data, details relevant experimental protocols, and illustrates key cellular pathways affected by their activity.
At a Glance: Potency Comparison
Direct quantitative comparisons of this compound and Cytochalasin D in the same experimental setting are limited in publicly available literature. However, historical and recent studies provide a basis for a qualitative and semi-quantitative assessment of their relative potencies. Cytochalasin D is consistently characterized as a potent inhibitor of actin polymerization, whereas this compound is reported to have weaker effects.
| Compound | Assay Type | Potency (IC50/Effective Concentration) | Reference |
| Cytochalasin D | Inhibition of Actin Polymerization (in vitro) | ~25 nM | [1] |
| Cytotoxicity (HeLa cells) | 4.96 µM | [2] | |
| Cytotoxicity (Various Cancer Cell Lines) | 1.55 to 6.91 µM | [2] | |
| This compound | Inhibition of Actin Polymerization (Viscometry) | Weak effects at substoichiometric concentrations (0.4 mol/mol actin) | [3] |
Note: The potencies listed above are derived from different studies and experimental methodologies, and therefore should be interpreted with caution as a direct comparison. The lack of a standardized IC50 value for this compound in the literature highlights its significantly lower potency or research focus compared to Cytochalasin D.
Mechanism of Action: Targeting the Actin Cytoskeleton
Both this compound and Cytochalasin D exert their cellular effects by disrupting the dynamics of the actin cytoskeleton, a critical component for cell motility, division, and morphology. Their primary mechanism involves the inhibition of actin polymerization.
Cytochalasin D is a well-characterized and potent inhibitor that binds to the barbed (fast-growing) end of filamentous actin (F-actin).[4] This "capping" action prevents the addition of new actin monomers to the filament, leading to a net depolymerization of existing actin filaments as monomers continue to dissociate from the pointed (slow-growing) end.[4]
This compound , while less studied, is also presumed to interfere with actin polymerization. A 1979 study by Löw and coworkers, assessed by viscometry, indicated that this compound has weak inhibitory effects on the polymerization of G-actin to F-actin at substoichiometric concentrations.[3]
Downstream Signaling Effects: The Rho GTPase Pathway
Disruption of the actin cytoskeleton by cytochalasins has significant downstream consequences on cellular signaling pathways that regulate cell shape, adhesion, and migration. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. The dynamic assembly and disassembly of actin filaments are intricately linked to the activation state of these GTPases. By inhibiting actin polymerization, cytochalasins can indirectly affect the signaling cascades mediated by Rho GTPases, leading to changes in cell morphology, such as cell rounding and loss of stress fibers.
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.
Methodology:
-
Reagent Preparation:
-
G-actin Buffer (G-Buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, and 0.5 mM DTT.
-
Polymerization Buffer (10X): 500 mM KCl, 20 mM MgCl2, and 10 mM ATP.
-
Pyrene-labeled G-actin: Prepare a stock solution in G-buffer.
-
-
Assay Procedure:
-
In a fluorometer cuvette, mix unlabeled G-actin with 5-10% pyrene-labeled G-actin to the desired final concentration in G-buffer.
-
Add this compound, Cytochalasin D, or a vehicle control (e.g., DMSO) to the desired final concentration.
-
Incubate at room temperature for 2 minutes.
-
Initiate polymerization by adding 1/10th volume of 10X Polymerization Buffer.
-
Immediately monitor the increase in pyrene (B120774) fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time until the signal plateaus.
-
-
Data Analysis:
-
The initial rate of polymerization is determined from the slope of the initial linear phase of the fluorescence curve.
-
The extent of polymerization is determined by the final plateau of fluorescence intensity.
-
IC50 values can be calculated by plotting the inhibition of polymerization rate or extent against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, which can be affected by cytotoxic compounds like cytochalasins.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound, Cytochalasin D, or a vehicle control.
-
Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Conclusion
Based on the available evidence, Cytochalasin D is a significantly more potent inhibitor of actin polymerization than this compound. While Cytochalasin D's mechanism of action is well-established, further research is needed to quantitatively characterize the inhibitory effects of this compound and to explore its potential for more subtle or distinct interactions with the actin cytoskeleton. For researchers seeking a robust and potent tool to disrupt actin-dependent processes, Cytochalasin D remains the superior choice. The experimental protocols provided in this guide offer a framework for conducting comparative studies to further elucidate the nuanced differences between these and other members of the cytochalasan family.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex influence of cytochalasin B on actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Two Potent Actin Cytoskeleton Inhibitors: Cytochalasin G and Latrunculin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely used actin cytoskeleton inhibitors, Cytochalasin G and Latrunculin A. A comprehensive understanding of their distinct mechanisms of action and cellular effects is crucial for their effective application in research and potential therapeutic development. This document summarizes their impact on actin dynamics, cell morphology, viability, and migration, supported by quantitative data from experimental studies. Detailed methodologies for key experiments are also provided to facilitate the replication and further investigation of their properties.
At a Glance: Key Differences
| Feature | This compound | Latrunculin A |
| Primary Mechanism | Binds to the barbed (+) end of filamentous actin (F-actin), preventing the addition of new actin monomers. | Sequesters globular actin (G-actin) monomers in a 1:1 complex, preventing their polymerization into filaments.[1][2] |
| Effect on F-actin | Inhibition of filament elongation. | Promotes disassembly of existing filaments.[2] |
| Cellular Morphology | Induces cell rounding, arborization (branching), and the formation of punctate actin structures. | Causes rapid and reversible cell rounding and disruption of the actin network.[1] |
| Potency | Generally less potent than Latrunculin A. | Highly potent, effective at nanomolar to low micromolar concentrations. |
Quantitative Comparison of Bioactivity
The following tables summarize available quantitative data for this compound (with Cytochalasin D as a proxy due to limited data on this compound) and Latrunculin A. It is important to note that these values may vary depending on the cell type, assay conditions, and duration of treatment.
Table 1: Inhibition of Actin Polymerization
| Compound | Assay System | Parameter | Value |
| Cytochalasin D | In vitro (Pyrene assay) | IC50 | ~25 nM[3] |
| Latrunculin A | In vitro (Pyrene assay) | Kd for G-actin | ~0.1-0.2 µM |
Table 2: Effects on Cell Viability (IC50)
| Compound | Cell Line | Duration | IC50 |
| Cytochalasin B | M109 lung carcinoma | 3 hours | 3 µM |
| Cytochalasin D | CT26 colon carcinoma | 16 hours | 0.24-15 µg/mL |
| Latrunculin A | MKN45 gastric cancer | 24 hours | 1.14 µM |
| Latrunculin A | NUGC-4 gastric cancer | 24 hours | 1.04 µM |
| Latrunculin A | A549 lung cancer | Not specified | 142 nM |
| Latrunculin A | HT-29 colon cancer | Not specified | 142 nM |
| Latrunculin A | MDA-MB-435 breast cancer | 96 hours | 2.8 µM |
Table 3: Effects on Cell Migration
| Compound | Assay | Cell Line | Effect |
| Cytochalasin D | Wound Healing | Various | Inhibition of cell migration. |
| Latrunculin A | Wound Healing | Various | Potent inhibition of cell migration. |
Mechanisms of Action and Impact on Cellular Signaling
Both this compound and Latrunculin A exert their effects by disrupting the highly dynamic actin cytoskeleton, a critical component for a multitude of cellular processes. However, they achieve this through distinct molecular mechanisms, leading to different downstream consequences on cellular signaling.
This compound: As a member of the cytochalasin family, this compound primarily targets the fast-growing barbed end of F-actin. By binding to this end, it physically obstructs the addition of new G-actin monomers, effectively capping the filament and halting its elongation. This disruption of actin dynamics can interfere with signaling pathways that are dependent on an intact and dynamic actin cytoskeleton. For instance, the Rho GTPase signaling pathway, a master regulator of actin organization, is affected. While disruption of the cytoskeleton with cytochalasin can lead to an increase in RhoA activity, it can simultaneously inhibit the activity of downstream effectors like ROCK.
Latrunculin A: In contrast, Latrunculin A acts on the monomeric form of actin, G-actin. It forms a tight 1:1 complex with G-actin, sequestering it and rendering it unavailable for polymerization. This depletion of the available G-actin pool shifts the equilibrium of the actin polymerization process towards depolymerization, leading to a rapid and widespread disassembly of existing actin filaments. This profound disruption of the actin cytoskeleton also has significant impacts on signaling. For example, inhibition of actin polymerization by Latrunculin A can lead to localized pulses of Cdc42 activity, another key Rho GTPase.
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay is a standard method to quantify the kinetics of actin polymerization in vitro and to determine the inhibitory effects of compounds like this compound and Latrunculin A. The principle relies on the significant increase in fluorescence of pyrene-labeled G-actin upon its incorporation into the hydrophobic environment of an F-actin filament.
Materials:
-
Monomeric (G-)actin (unlabeled and pyrene-labeled)
-
General Actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT
-
Polymerization Induction Buffer (10x KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)
-
This compound and Latrunculin A stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Preparation of G-actin: Reconstitute lyophilized actin in G-buffer to a final concentration of 10 µM. Prepare a working stock containing a 5-10% ratio of pyrene-labeled to unlabeled actin. Keep on ice for at least 1 hour to ensure depolymerization.
-
Assay Setup: In a 96-well plate, add varying concentrations of the inhibitor (this compound or Latrunculin A) to respective wells. Include a vehicle control (DMSO).
-
Initiation of Polymerization: To each well, add the G-actin mix. Immediately after, add the 10x Polymerization Induction Buffer to initiate polymerization. The final actin concentration is typically between 2-4 µM.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader pre-set to the appropriate temperature (e.g., 25°C). Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value is the concentration of the inhibitor that reduces the polymerization rate by 50% compared to the control.
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward and widely used method to study cell migration in vitro. It is particularly useful for assessing the inhibitory effects of compounds like this compound and Latrunculin A on collective cell movement.
Materials:
-
24-well tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
Sterile p200 pipette tips or a dedicated scratch tool
-
This compound and Latrunculin A stock solutions
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells have reached confluency, use a sterile p200 pipette tip to create a straight scratch or "wound" through the center of the monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentrations of this compound, Latrunculin A, or a vehicle control (DMSO).
-
Image Acquisition (Time 0): Immediately after adding the treatments, acquire images of the wounds using a microscope at low magnification (e.g., 10x). Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Return the plate to the incubator and allow the cells to migrate into the wound. The incubation time will vary depending on the cell type and migration rate (typically 12-24 hours).
-
Image Acquisition (Final Time Point): After the desired incubation period, acquire images of the same wound areas as at time 0.
-
Data Analysis: The rate of wound closure can be quantified by measuring the area of the wound at time 0 and the final time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100.
Conclusion
This compound and Latrunculin A are both indispensable tools for studying the actin cytoskeleton. Their distinct mechanisms of action provide researchers with complementary approaches to dissect the role of actin dynamics in various cellular processes. Latrunculin A, with its high potency and direct action on G-actin monomers, is ideal for inducing rapid and widespread disruption of the actin cytoskeleton. This compound, by capping the barbed ends of F-actin, offers a more nuanced approach to inhibiting actin polymerization. The choice between these two inhibitors will depend on the specific experimental question and the desired effect on the actin cytoskeleton. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers utilizing these powerful compounds.
References
Validating the On-Target Effect of Cytochalasin G on Actin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cytochalasin G's performance in targeting actin with other well-established actin-modifying agents. By presenting supporting experimental data, detailed protocols, and clear visual representations of mechanisms and workflows, this document serves as a valuable resource for validating the on-target effects of this and similar compounds.
Introduction to Actin-Targeting Compounds
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in processes such as cell motility, division, and maintenance of cell shape. Small molecules that interfere with actin dynamics are invaluable tools for studying these processes and hold potential as therapeutic agents. These compounds can be broadly categorized by their mechanism of action:
-
Actin Polymerization Inhibitors: These agents interfere with the assembly of globular actin (G-actin) into filamentous actin (F-actin).
-
Barbed-End Cappers (e.g., Cytochalasins): This family of fungal metabolites binds to the fast-growing "barbed" end of F-actin, preventing the addition of new G-actin monomers and thereby inhibiting filament elongation.[1][2] this compound belongs to this class. While over 400 cytochalasans have been identified, their bioactivity can vary significantly based on their chemical structure.[1]
-
Monomer Sequesters (e.g., Latrunculin A): This marine toxin binds directly to G-actin monomers, preventing them from incorporating into growing actin filaments.[3]
-
-
Actin Filament Stabilizers (e.g., Phalloidin): This toxin, isolated from the Amanita phalloides mushroom, binds to and stabilizes F-actin, preventing its depolymerization.[4]
Comparative Analysis of Actin-Targeting Compounds
To validate the on-target effect of this compound, its performance can be benchmarked against other well-characterized actin-targeting compounds. This section provides a quantitative comparison of their effects on actin polymerization and cellular morphology. While specific quantitative data for this compound is not as prevalent in the literature as for other cytochalasans, its activity can be inferred from studies on closely related compounds and is generally considered to be a potent inhibitor of actin polymerization.
In Vitro Actin Polymerization
The pyrene-labeled actin polymerization assay is a standard method to quantify the effect of compounds on actin dynamics in vitro. The fluorescence of pyrene-conjugated G-actin increases significantly upon its incorporation into F-actin, providing a real-time measure of polymerization.
| Compound | Mechanism of Action | Key Parameters | Reference(s) |
| This compound | Barbed-end capping, inhibiting polymerization | - Potent inhibitor of actin polymerization- Direct IC50/Kd values not readily available in cited literature | |
| Cytochalasin D | Barbed-end capping, inhibiting polymerization | - IC50: ~25 nM (inhibition of actin polymerization) - Kd (F-actin): ~2 nM - Kd (G-actin): ~2-20 µM | |
| Latrunculin A | G-actin sequestration, inhibiting polymerization | - Kd (ATP-G-actin): 0.1 µM | |
| Phalloidin (B8060827) | F-actin stabilization, preventing depolymerization | - Effect: Lowers the critical concentration for polymerization to near zero by drastically reducing the dissociation rate constant. |
Cellular Effects on Actin Cytoskeleton and Morphology
The on-target effect of these compounds within cells can be visualized and quantified by observing changes in the actin cytoskeleton and overall cell morphology using fluorescence microscopy.
| Compound | Expected Effect on F-actin | Expected Effect on Cell Morphology | Reference(s) |
| This compound | Disruption of actin stress fibers, formation of actin aggregates. | Cell rounding, arborization (branching), and loss of adhesion. | |
| Cytochalasin D | Disruption of actin stress fibers, formation of punctate actin structures. | Cell retraction, rounding, and arborization. | |
| Latrunculin A | Depolymerization of F-actin, leading to a diffuse actin signal. | Rapid and pronounced cell rounding. | |
| Phalloidin | Stabilization and bundling of F-actin, increased stress fiber formation. | Cells become more rigid and may show enhanced stress fibers; not cell-permeable for live-cell imaging unless modified. |
Experimental Protocols
Pyrene-Labeled Actin Polymerization Assay
This protocol allows for the in vitro quantification of a compound's effect on actin polymerization.
Materials:
-
Pyrene-labeled G-actin and unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
Compound of interest (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorescence microplate reader or spectrofluorometer (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Prepare Actin Monomers: On ice, mix pyrene-labeled and unlabeled G-actin in G-buffer to achieve the desired final concentration and percentage of labeling (typically 5-10%).
-
Prepare Compound Dilutions: Prepare a serial dilution of the test compound in G-buffer. Include a vehicle-only control.
-
Initiate Polymerization: In a microplate well or cuvette, mix the actin solution with the compound dilution.
-
Start the Reaction: Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Measure Fluorescence: Immediately begin measuring fluorescence intensity over time at regular intervals.
-
Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the rate of polymerization. The final plateau fluorescence is proportional to the total amount of F-actin. Calculate IC50 values by plotting the inhibition of polymerization rate or extent as a function of compound concentration.
Immunofluorescence Staining of F-actin
This protocol enables the visualization of the actin cytoskeleton in cells treated with the test compounds.
Materials:
-
Cells cultured on glass coverslips
-
Test compounds (this compound, Latrunculin A, etc.)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled Phalloidin (e.g., Phalloidin-iFluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for the appropriate duration. Include a vehicle-only control.
-
Fixation: Gently wash the cells with PBS and then fix with Fixation Solution for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 5-10 minutes.
-
Blocking: Wash with PBS and then incubate with Blocking Buffer for 30-60 minutes to reduce non-specific binding.
-
F-actin Staining: Incubate the cells with fluorescently-labeled phalloidin in Blocking Buffer for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and then incubate with a nuclear counterstain like DAPI.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify changes in cell morphology (e.g., cell area, circularity) and actin organization (e.g., stress fiber integrity, presence of aggregates) using image analysis software.
Visualizing Mechanisms and Workflows
Signaling Pathway of Actin-Targeting Compounds
The following diagram illustrates the distinct mechanisms by which this compound, Latrunculin A, and Phalloidin interact with the actin polymerization cycle.
Caption: Mechanisms of action for this compound, Latrunculin A, and Phalloidin on actin dynamics.
Experimental Workflow for In Vitro Validation
This diagram outlines the key steps in the pyrene-labeled actin polymerization assay.
Caption: Workflow for the pyrene-labeled actin polymerization assay.
Experimental Workflow for Cellular Validation
This diagram illustrates the process of validating the on-target effects of actin-modifying compounds in a cellular context.
Caption: Workflow for immunofluorescence analysis of cellular actin.
Conclusion
Validating the on-target effect of this compound on actin requires a multi-faceted approach that combines in vitro biochemical assays with cellular imaging. By comparing its effects with well-characterized actin inhibitors such as Cytochalasin D, Latrunculin A, and the stabilizer Phalloidin, researchers can gain a comprehensive understanding of its potency and mechanism of action. The provided protocols and visual workflows offer a robust framework for conducting these validation studies, ensuring reliable and reproducible data for research and drug development applications.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Actin Inhibitors: Specificity of Cytochalasin G
For researchers, scientists, and drug development professionals, understanding the specificity and mechanism of action of various actin inhibitors is crucial for designing and interpreting experiments. This guide provides a detailed comparison of Cytochalasin G with other widely used actin inhibitors, including Cytochalasin D, Latrunculin A, Phalloidin (B8060827), and Jasplakinolide (B32604). While quantitative data for this compound is less abundant in the literature compared to other cytochalasins, this guide synthesizes available information to provide a clear comparative overview.
Executive Summary
The actin cytoskeleton is a dynamic network essential for numerous cellular processes, including motility, division, and maintenance of cell shape. Small molecule inhibitors of actin dynamics are invaluable tools for studying these processes. This guide focuses on comparing the specificity of this compound to other well-characterized actin inhibitors. Cytochalasins, as a class, are known to inhibit actin polymerization by binding to the barbed end of actin filaments. Latrunculins sequester actin monomers, while phalloidin and jasplakinolide stabilize actin filaments. This guide presents available quantitative data, detailed experimental protocols for comparative analysis, and visual diagrams to elucidate the mechanisms and relationships of these inhibitors.
Mechanism of Action and Specificity
The primary mechanism of action for cytochalasins is capping the barbed (fast-growing) end of actin filaments (F-actin), which prevents the addition of new actin monomers and thereby inhibits filament elongation.[1][2] While this is the general mechanism for the cytochalasin family, individual members can exhibit different potencies and off-target effects.
This compound belongs to this family and is presumed to share this primary mechanism of action. However, specific quantitative data on its binding affinity (Kd) and inhibitory concentration (IC50) for actin polymerization are not as readily available in the scientific literature as for other cytochalasins like Cytochalasin D.[3] Qualitative studies have shown that this compound is effective in inhibiting actin polymerization, though its potency relative to other cytochalasins can vary depending on the experimental system.[3]
Cytochalasin D is a well-studied member of the family and serves as a common benchmark. It binds with high affinity to the barbed end of F-actin (Kd ≈ 2 nM) and also interacts with monomeric actin (G-actin), albeit with a lower affinity (Kd ≈ 2–20 μM).[4] It has a potent inhibitory effect on actin polymerization, with reported IC50 values in the nanomolar range (e.g., ~25 nM).
Latrunculin A operates through a different mechanism by sequestering G-actin monomers in a 1:1 complex. This action prevents their incorporation into growing filaments, leading to a net disassembly of existing actin structures.
Phalloidin and Jasplakinolide are actin filament stabilizers. They bind to the interface of F-actin subunits, preventing depolymerization. Jasplakinolide is cell-permeable, making it useful for in vivo studies, and it competes with phalloidin for binding to F-actin, suggesting overlapping binding sites.
Quantitative Comparison of Actin Inhibitors
The following table summarizes available quantitative data for the discussed actin inhibitors. It is important to note the current lack of specific in vitro quantitative data for this compound in the literature.
| Inhibitor | Target | Primary Effect | IC50 (Actin Polymerization) | Binding Affinity (Kd) |
| This compound | F-actin (barbed end) | Inhibition of elongation | Data not available | Data not available |
| Cytochalasin D | F-actin (barbed end) & G-actin | Inhibition of elongation | ~25 nM | ~2 nM (F-actin), 2-20 µM (G-actin) |
| Latrunculin A | G-actin | Monomer sequestration | Not directly comparable | ~0.1 µM for G-actin |
| Phalloidin | F-actin | Filament stabilization | Not applicable | High affinity (nanomolar range) |
| Jasplakinolide | F-actin | Filament stabilization & induction of polymerization | Not applicable | ~15 nM |
Relative Potency of Cytochalasins: Studies have established a general potency hierarchy among some cytochalasins, which is: Cytochalasin D > Cytochalasin E ≈ Cytochalasin B > Dihydrocytochalasin B . The precise position of this compound within this ranking requires further direct comparative studies.
On-Target and Off-Target Effects
Understanding the potential off-target effects of these inhibitors is critical for accurate data interpretation.
| Inhibitor | On-Target Effects | Known Off-Target Effects |
| This compound | Disruption of actin cytoskeleton, inhibition of cell motility and division. | Likely shares off-target effects with other cytochalasins, but specific data is limited. |
| Cytochalasin D | Potent inhibition of actin polymerization, leading to changes in cell morphology and motility. | Weaker inhibitor of glucose transport compared to Cytochalasin B. |
| Latrunculin A | Sequesters G-actin, leading to rapid disassembly of actin filaments. | Generally considered more specific to actin than cytochalasins. |
| Phalloidin | Stabilizes F-actin, preventing depolymerization. | Not cell-permeable, limiting its use in live cells without microinjection. |
| Jasplakinolide | Stabilizes F-actin and promotes polymerization; cell-permeable. | Can induce apoptosis in some cell types. |
A significant off-target effect of some cytochalasins, particularly Cytochalasin B, is the inhibition of glucose transport. This can have secondary metabolic consequences that might be misinterpreted as direct effects of actin disruption. While Cytochalasin D has a weaker effect on glucose transport, the specific impact of this compound on this process has not been extensively characterized.
Experimental Protocols
To facilitate comparative studies, detailed protocols for key assays are provided below.
Pyrene-Actin Polymerization Assay
This is a widely used in vitro method to monitor the kinetics of actin polymerization in real-time.
Principle: Pyrene-labeled G-actin exhibits low fluorescence. Upon incorporation into F-actin, its fluorescence intensity increases significantly. This change is directly proportional to the amount of polymerized actin.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
Actin inhibitors (this compound, Cytochalasin D, Latrunculin A, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration is typically in the range of 2-5 µM.
-
Add the actin inhibitor at various concentrations to the G-actin solution. Include a vehicle control (e.g., DMSO).
-
Incubate for a short period on ice to allow the inhibitor to bind.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix quickly.
-
Immediately place the sample in a pre-warmed fluorometer and record the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time.
-
Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the curve in the early linear phase.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerization rate by 50% compared to the control.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of the inhibitors.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Actin inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each actin inhibitor. Include a vehicle control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of the different classes of actin inhibitors and a general experimental workflow for their comparison.
Caption: Mechanisms of different actin inhibitor classes.
Caption: Workflow for comparing actin inhibitors.
Conclusion
This compound, as a member of the cytochalasan family, is a valuable tool for studying actin dynamics. While it is understood to function by capping the barbed end of actin filaments, a detailed quantitative comparison with other inhibitors is hampered by the limited availability of specific IC50 and Kd values in the current literature. In contrast, inhibitors like Cytochalasin D, Latrunculin A, and Jasplakinolide are well-characterized, providing a solid basis for comparison.
For researchers considering the use of this compound, it is recommended to perform direct comparative experiments, such as the pyrene-actin polymerization assay and cell-based assays detailed in this guide, to determine its specific potency and effects in their experimental system. Furthermore, given the known off-target effects of other cytochalasins, it is crucial to include appropriate controls to distinguish between on-target actin-related effects and potential secondary effects. This comparative approach will ensure a more accurate interpretation of experimental results and contribute to a deeper understanding of the nuanced roles of the actin cytoskeleton in various cellular processes.
References
Negative Control for Cytochalasin G Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytochalasin G and a recommended negative control, Dihydrocytochalasin B. It is designed to assist researchers in designing robust experiments to distinguish the specific effects of this compound on actin dynamics from potential off-target effects. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
Introduction to Negative Controls in this compound Research
This compound is a potent mycotoxin that belongs to the cytochalasan family of fungal metabolites. Its primary mechanism of action involves the disruption of the actin cytoskeleton by binding to the barbed end of actin filaments, thereby inhibiting the polymerization and elongation of these crucial cellular structures[1][2]. This interference with actin dynamics makes this compound a valuable tool for studying a wide range of cellular processes, including cell motility, division, and morphology.
However, like many biologically active small molecules, cytochalasins can exhibit off-target effects. For instance, Cytochalasin B is a known inhibitor of glucose transport[3]. To ensure that observed experimental outcomes are a direct result of actin cytoskeleton disruption by this compound, it is imperative to use a proper negative control. An ideal negative control should be structurally similar to the active compound and affect the primary target (in this case, the actin cytoskeleton) in a predictable and preferably weaker manner, while being devoid of the specific activity being investigated or key off-target effects.
Dihydrocytochalasin B: A Recommended Negative Control
Dihydrocytochalasin B (H2CB) is a derivative of Cytochalasin B and serves as an excellent negative control for experiments involving cytochalasins, including this compound. H2CB is known to disrupt the actin cytoskeleton and affect cell motility and morphology in a manner similar to other cytochalasins[4][5]. Crucially, it does not inhibit glucose transport, a prominent off-target effect of Cytochalasin B. By using H2CB in parallel with this compound, researchers can effectively differentiate between cellular phenotypes arising from actin disruption and those potentially caused by other mechanisms.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Dihydrocytochalasin B. Direct comparative studies between this compound and Dihydrocytochalasin B are limited; therefore, data from different studies are presented. Researchers should consider the variability in experimental conditions when comparing these values.
Table 1: Inhibition of Actin Polymerization
| Compound | Relative Potency in Inhibiting Actin Polymerization | IC50 | Source |
| This compound | Data not available in direct comparison | Not explicitly found | - |
| Dihydrocytochalasin B | Weaker than Cytochalasin B, D, and E | Not explicitly found |
Note: One study established a relative potency series for the inhibition of actin filament elongation as: Cytochalasin D > Cytochalasin E ≈ Cytochalasin B > Dihydrocytochalasin B. While this compound was not included in this specific comparison, this information provides a basis for understanding the relative activity of Dihydrocytochalasin B.
Table 2: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 | Source |
| This compound (as Chaetoglobosin K) | A2780/CP70 (Ovarian Cancer) | ~0.5 µM | |
| OVCAR-3 (Ovarian Cancer) | ~1.0 µM | ||
| Dihydrocytochalasin B | HeLa (Cervical Cancer) | 10 µM (concentration for cytokinesis block) | |
| REF-52 (Rat Embryo Fibroblast) | Induces G1 arrest | ||
| SKOV3 (Ovarian Carcinoma) | >10 µM (IC90) | ||
| SKVLB1 (Multidrug-Resistant Ovarian Carcinoma) | >10 µM (IC90) |
Note: Chaetoglobosin K is a closely related chaetoglobosin, a class of compounds to which this compound belongs. The cytotoxicity data for Dihydrocytochalasin B indicates significantly lower potency compared to many other cytochalasins.
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.
Materials:
-
Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound and Dihydrocytochalasin B stock solutions (in DMSO)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)
Protocol:
-
Prepare a 10% pyrene-labeled G-actin monomer solution in G-buffer on ice. The final actin concentration in the assay is typically 2-4 µM.
-
Add this compound, Dihydrocytochalasin B, or DMSO (vehicle control) to the wells of the microplate at desired final concentrations.
-
Initiate polymerization by adding the 10x Polymerization Buffer to the G-actin solution.
-
Immediately dispense the actin/polymerization buffer mix into the wells containing the compounds.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes at room temperature.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The initial slope of the curve represents the polymerization rate.
-
Calculate the IC50 value for inhibition of actin polymerization by fitting the dose-response data to a suitable equation.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound and Dihydrocytochalasin B
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, Dihydrocytochalasin B, or DMSO (vehicle control) for 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Actin Filament Staining (Phalloidin Staining)
This method uses fluorescently labeled phalloidin (B8060827) to visualize F-actin in fixed cells, allowing for the qualitative and quantitative assessment of actin cytoskeleton disruption.
Materials:
-
Cells cultured on glass coverslips
-
This compound and Dihydrocytochalasin B
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with this compound, Dihydrocytochalasin B, or DMSO for the desired time.
-
Wash the cells twice with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of Cytochalasin G derivatives
A Comparative Guide to the Structure-Activity Relationship of Cytochalasin G Derivatives and Analogs
This compound, a member of the diverse cytochalasan family of mycotoxins, is characterized by a highly substituted perhydroisoindolone core linked to a macrocyclic ring and a C-3 indol-3-ylmethyl substituent derived from L-tryptophan. While extensive research has been conducted on other cytochalasans like cytochalasin B and D, specific structure-activity relationship (SAR) studies on a broad series of this compound derivatives are limited in publicly accessible literature. However, the closely related chaetoglobosins, which also feature the characteristic 10-(indol-3-yl) group, provide valuable insights into the SAR of this particular subclass of cytochalasans. This guide compares the biological activities of various chaetoglobosin derivatives, which can be considered structural analogs of this compound, to elucidate key structural features influencing their cytotoxic effects.
Unveiling Structure-Activity Relationships Through Analogs
The primary mechanism of action for cytochalasans is the disruption of actin polymerization. They bind to the barbed (fast-growing) end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with the actin cytoskeleton leads to various cellular effects, including inhibition of cell division, motility, and the induction of apoptosis.[1][2]
The cytotoxic and antiproliferative activities of these compounds are often evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. Due to the scarcity of data on this compound derivatives, this guide presents data on chaetoglobosin analogs to infer the SAR.
Comparative Cytotoxicity of Chaetoglobosin Analogs
The following table summarizes the cytotoxic activities of several chaetoglobosin derivatives against various human cancer cell lines. These compounds share the same core structure as this compound but differ in their macrocyclic ring and substitutions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Chaetoglobosin A | A549 (Lung Carcinoma) | - | [3] |
| HepG2 (Hepatocellular Carcinoma) | - | [3] | |
| Chaetoglobosin V | KB (Oral Epidermoid Carcinoma) | 18-30 | [4] |
| K562 (Chronic Myelogenous Leukemia) | 18-30 | ||
| MCF-7 (Breast Adenocarcinoma) | 18-30 | ||
| HepG2 (Hepatocellular Carcinoma) | 18-30 | ||
| Chaetoglobosin W | KB (Oral Epidermoid Carcinoma) | 18-30 | |
| K562 (Chronic Myelogenous Leukemia) | 18-30 | ||
| MCF-7 (Breast Adenocarcinoma) | 18-30 | ||
| HepG2 (Hepatocellular Carcinoma) | 18-30 | ||
| Triseptatin | L929 (Mouse Fibroblast) | 1.80 - 11.28 | |
| KB3.1 (HeLa derivative) | 1.80 - 11.28 | ||
| MCF-7 (Breast Adenocarcinoma) | 1.80 - 11.28 | ||
| A549 (Lung Carcinoma) | 1.80 - 11.28 | ||
| PC-3 (Prostate Cancer) | 1.80 - 11.28 | ||
| SKOV-3 (Ovarian Carcinoma) | 1.80 - 11.28 | ||
| A431 (Squamous Cell Carcinoma) | 1.80 - 11.28 | ||
| Deoxaphomin B | L929 (Mouse Fibroblast) | 1.55 - 6.91 | |
| KB3.1 (HeLa derivative) | 1.55 - 6.91 | ||
| MCF-7 (Breast Adenocarcinoma) | 1.55 - 6.91 | ||
| A549 (Lung Carcinoma) | 1.55 - 6.91 | ||
| PC-3 (Prostate Cancer) | 1.55 - 6.91 | ||
| SKOV-3 (Ovarian Carcinoma) | 1.55 - 6.91 | ||
| A431 (Squamous Cell Carcinoma) | 1.55 - 6.91 |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
From the available data on cytochalasan analogs, several structural features appear to be critical for cytotoxic activity:
-
The Macrocyclic Ring: The integrity and conformation of the macrocyclic ring are crucial for bioactivity. Modifications within this ring can significantly alter the compound's potency.
-
The Perhydroisoindolone Core: This core structure is essential for the molecule's overall shape and interaction with actin.
-
Substituents on the Macrocycle: The presence and nature of functional groups on the macrocyclic ring influence the compound's cytotoxicity. For instance, Chaetoglobosin W, which possesses a unique oxolane ring, exhibits moderate cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the structure-activity relationship of cytochalasan derivatives.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization and Measurement: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye. Shake the plate for 5-10 minutes and read the absorbance at 510 nm.
-
Data Analysis: Determine the percentage of cell viability relative to the untreated control and calculate the IC50 value.
Actin Polymerization Inhibition Assay
Pyrene-Labeled Actin Polymerization Assay
This in vitro assay monitors the change in fluorescence of pyrene-labeled actin monomers as they incorporate into actin filaments.
-
Preparation of Reagents:
-
G-actin (unlabeled and pyrene-labeled) is purified from rabbit skeletal muscle.
-
Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA).
-
-
Assay Procedure:
-
Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in a low-salt buffer.
-
Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the G-actin solution.
-
Initiate polymerization by adding the polymerization buffer.
-
Monitor the increase in fluorescence intensity over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.
-
-
Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The inhibitory effect of the compound is calculated by comparing the polymerization rate in the presence of the compound to that of the control.
Signaling Pathways and Mechanism of Action
The primary molecular target of this compound and its analogs is actin. By disrupting the actin cytoskeleton, these compounds trigger a cascade of downstream cellular events. The precise signaling pathways affected can vary depending on the cell type and the specific derivative.
Caption: General mechanism of action for this compound and its analogs.
The disruption of the actin cytoskeleton can impact various signaling pathways that are dependent on cytoskeletal integrity. For instance, the Hippo signaling pathway, which is involved in regulating organ size and cell proliferation, can be affected by changes in cell mechanics and actin dynamics. Furthermore, the induction of apoptosis by cytochalasans can involve both intrinsic (mitochondrial) and extrinsic pathways, often mediated by caspases.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the structure-activity relationship of new this compound derivatives or analogs.
Caption: Workflow for SAR studies of this compound derivatives.
References
Unraveling the Contrasting Mechanisms of Cytochalasin G and Jasplakinolide on Actin Dynamics
A Comparative Guide for Researchers
In the intricate world of cellular biology, the dynamic nature of the actin cytoskeleton is paramount to a host of cellular processes, from motility and division to intracellular transport. The ability to manipulate this network with precision is a cornerstone of modern cell biology research and a promising avenue for therapeutic intervention. Among the arsenal (B13267) of chemical tools available, Cytochalasin G and Jasplakinolide stand out for their potent but diametrically opposed effects on actin polymerization. This guide provides a comprehensive comparison of their mechanisms, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: A Tale of Two Actin Modulators
This compound, a member of the cytochalasan family of fungal metabolites, is a potent inhibitor of actin polymerization. It exerts its effect by capping the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers and effectively halting filament elongation.[1][2] In contrast, Jasplakinolide, a cyclic peptide isolated from a marine sponge, is a powerful promoter of actin polymerization and a stabilizer of existing filaments. It binds to filamentous actin (F-actin), enhancing nucleation and preventing depolymerization, leading to an accumulation of actin filaments within the cell.
Mechanism of Action: Inhibition vs. Stabilization
The fundamental difference in the mechanism of these two compounds lies in their interaction with the actin machinery.
This compound: The Capping Agent
This compound functions by binding with high affinity to the barbed end of actin filaments. This binding event physically obstructs the addition of ATP-G-actin monomers, the building blocks of the filament. The result is a net depolymerization of actin filaments as the disassembly at the pointed (slow-growing) end continues without the compensatory growth at the barbed end. At higher concentrations, some cytochalasins have also been reported to sever actin filaments and interact with monomeric actin, further contributing to the disruption of the actin cytoskeleton.
Jasplakinolide: The Polymerizer and Stabilizer
Jasplakinolide promotes the formation of actin filaments and stabilizes them against depolymerization. It binds to F-actin, and it is thought to enhance the rate of nucleation, the initial and rate-limiting step of filament formation. By stabilizing the filament, Jasplakinolide effectively lowers the critical concentration of G-actin required for polymerization, driving the equilibrium towards the filamentous state. This leads to the accumulation of often disorganized actin masses within the cell.
Quantitative Comparison of Efficacy
To provide a clearer picture of their distinct potencies, the following table summarizes key quantitative parameters for this compound and Jasplakinolide. It is important to note that specific values can vary depending on the experimental system and conditions.
| Parameter | This compound | Jasplakinolide | Reference |
| Binding Target | Barbed end of F-actin | Subunits within F-actin | |
| Primary Effect | Inhibition of polymerization | Promotion of polymerization and stabilization | |
| Binding Affinity (Kd) | Data not available for this compound specifically. Relative potency is high among cytochalasins. | ~15 nM for F-actin | |
| IC50 (Actin Polymerization) | Data not available for this compound specifically. | Not applicable (promotes polymerization) | |
| IC50 (Cell Proliferation) | Varies by cell line (e.g., ~0.1-1 µM) | Varies by cell line (e.g., ~20-200 nM) |
Visualizing the Mechanisms
To illustrate the distinct molecular interactions of this compound and Jasplakinolide with actin filaments, the following diagrams depict their mechanisms of action.
Experimental Protocols
Reproducible and rigorous experimental design is critical for studying the effects of these compounds. Below are detailed protocols for key assays used to characterize the activity of this compound and Jasplakinolide.
Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the rate and extent of actin polymerization in vitro by monitoring the fluorescence of pyrene-labeled G-actin, which increases significantly upon incorporation into F-actin.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP, 100 mM Tris-HCl, pH 7.5)
-
G-Buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
This compound and Jasplakinolide stock solutions (in DMSO)
-
Fluorometer and microplates
Procedure:
-
Prepare a G-actin solution in G-Buffer containing 5-10% pyrene-labeled G-actin to a final concentration of 2-5 µM.
-
Add the desired concentration of this compound, Jasplakinolide, or DMSO (vehicle control) to the G-actin solution and incubate for a short period (e.g., 2 minutes) at room temperature.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately place the plate in a pre-warmed fluorometer and record the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) at regular intervals for 30-60 minutes.
-
Plot fluorescence intensity versus time to obtain polymerization curves.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the compounds.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and Jasplakinolide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, Jasplakinolide, or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Fluorescence Microscopy of Actin Filaments
This method allows for the direct visualization of the actin cytoskeleton in cells treated with the compounds.
Materials:
-
Cells cultured on coverslips
-
This compound and Jasplakinolide stock solutions
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the desired concentrations of this compound, Jasplakinolide, or DMSO for the appropriate time.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and Jasplakinolide on cellular actin dynamics and viability.
Conclusion
This compound and Jasplakinolide represent two powerful yet opposing tools for the study of actin dynamics. While this compound serves as a potent inhibitor by capping actin filaments, Jasplakinolide acts as a robust promoter and stabilizer of these same structures. The choice between these two compounds will ultimately depend on the specific biological question being addressed. By understanding their distinct mechanisms of action and employing rigorous experimental protocols, researchers can effectively harness the power of these molecules to dissect the intricate roles of the actin cytoskeleton in health and disease.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Cytochalasin G Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential, step-by-step procedures for the safe handling and disposal of Cytochalasin G, a potent mycotoxin. Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. Cytochalasins are highly toxic and may have teratogenic effects; therefore, all contact should be minimized through strict observance of these guidelines.[1]
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound, like other cytochalasins, is classified as a hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled.[2] It is also suspected of damaging fertility or the unborn child.[2][3] Therefore, rigorous safety precautions are mandatory.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Item | Specification | Handling Procedure |
| Gloves | Chemically resistant nitrile gloves. | Change gloves frequently, especially if contaminated. |
| Lab Coat | Standard laboratory coat. | Must be worn at all times when handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes or aerosols of the compound. |
| Respiratory | Use in a certified chemical fume hood. | To prevent inhalation of the powdered form of the compound.[4] |
| Handling | Handle as a cytotoxic compound. | Avoid generating dust. |
II. Experimental Protocol: Step-by-Step Disposal Procedures
The primary method for the disposal of this compound and any contaminated materials is through an approved hazardous waste disposal facility. All waste materials, including contaminated consumables, must be segregated and treated as hazardous waste.
Step 1: Waste Segregation
-
Immediately upon completion of experimental work, collect all materials that have come into contact with this compound.
-
This includes:
-
Unused or expired this compound.
-
Stock solutions and dilutions.
-
Contaminated labware (e.g., pipette tips, tubes, vials).
-
Used Personal Protective Equipment (PPE).
-
-
Place these materials into a designated, sealed, and clearly labeled hazardous waste container.
Step 2: Decontamination of Work Surfaces and Equipment
-
For cleaning and decontaminating work surfaces and non-disposable equipment, a 10% bleach solution or a strong alkaline cleaner can be utilized.
-
Liberally apply the decontaminating agent to the affected area and allow for a minimum contact time of 30 minutes.
-
Absorb the cleaning solution with fresh absorbent pads.
-
Crucially, all materials used for decontamination (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.
Step 3: Liquid Waste Management
-
Aqueous solutions containing this compound can be decontaminated by adding bleach to a final concentration of 10% and allowing it to react for at least 30 minutes.
-
Despite this decontamination step, the treated liquid must still be disposed of as hazardous chemical waste. It should not be poured down the drain.
Step 4: Solid Waste Disposal
-
Place all contaminated solid waste, including decontaminated materials, into a sealable, labeled plastic bag.
-
This bag should then be placed into the designated hazardous waste container.
Step 5: Spill Cleanup
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or generates dust, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: Cover the spill with absorbent pads to prevent it from spreading. If the spill is a powder, dampen it with water to prevent dust from becoming airborne before sweeping.
-
Collection: Carefully collect the absorbent material and any contaminated debris and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area with a decontaminating agent as described in Step 2, and dispose of all cleanup materials as hazardous waste.
Step 6: Final Packaging and Labeling
-
Ensure the hazardous waste container is securely sealed.
-
The container must be clearly labeled with:
-
"Hazardous Waste"
-
"this compound"
-
Any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Step 7: Waste Pickup and Disposal
-
Store the sealed and labeled hazardous waste container in a designated, secure area.
-
Arrange for pickup by a certified hazardous waste contractor in accordance with your institution's procedures. All waste must be handled in accordance with local, state, and federal regulations.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Logical workflow for this compound waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
